3-(Perfluorooctyl)propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTWAKFTSLUFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F17O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379991 | |
| Record name | 3-(Perfluorooctyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1651-41-8 | |
| Record name | 3-(Perfluorooctyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(Perfluorooctyl)propanol
Introduction
3-(Perfluorooctyl)propanol, with the CAS registry number 1651-41-8, is a fluorinated alcohol characterized by a perfluorooctyl group attached to a propanol moiety.[1] Its chemical formula is C11H7F17O.[1] This compound is noted for its unique properties stemming from the high degree of fluorination, which imparts characteristics such as chemical inertness, thermal stability, and low surface tension.[2] These attributes make it a valuable compound in various industrial applications, including as a surfactant, wetting agent, and a component in the synthesis of advanced materials like water-resistant coatings and stain-resistant fabrics.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that there are some discrepancies in the reported values across different sources, particularly for the boiling and melting points.
| Property | Value | Source(s) |
| Molecular Formula | C11H7F17O | [1][3][4][5][] |
| Molecular Weight | ~478.15 g/mol | [2][3][5] |
| CAS Number | 1651-41-8 | [1][2][3][4][5] |
| Appearance | Colorless liquid or white solid | [1][2] |
| Boiling Point | 196.7°C at 760 mmHg; 106°C | [2][3] |
| Melting Point | ~42°C | [2] |
| Density | 1.59 g/cm³ | [3] |
| Flash Point | 72.8°C | [3] |
| Solubility | Sparingly soluble in water | [1] |
| Predicted pKa | 14.84 ± 0.10 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 18 | [1][3] |
It is worth noting that one source describes this compound as a white solid with a melting point of approximately 42°C and a boiling point of 106°C.[2] In contrast, another source reports it as a liquid with a boiling point of 196.7°C at 760 mmHg.[3] This discrepancy may arise from differences in the purity of the samples or the conditions under which the measurements were taken.
Experimental Protocols
Determination of Boiling Point: The boiling point would be determined using a standard distillation apparatus or a micro-boiling point apparatus. Given the high boiling point, a sand bath or a heating mantle would be used for uniform heating. The pressure should be carefully monitored and recorded, as the boiling point is pressure-dependent.
Determination of Melting Point: For the solid form, the melting point would be determined using a standard melting point apparatus, where a small sample is heated in a capillary tube, and the temperature range over which the sample melts is observed.
Determination of Density: The density of the liquid form would be measured using a pycnometer or a digital density meter at a specified temperature.
Determination of Solubility: The solubility in water and other solvents would be determined by adding a known amount of this compound to a known volume of the solvent at a specific temperature. The mixture would be agitated until equilibrium is reached, and the concentration of the dissolved solute would be determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, would be crucial for the structural confirmation and purity assessment of this fluorinated compound.[7] Infrared (IR) spectroscopy would be used to identify the hydroxyl functional group, and mass spectrometry (MS) would confirm the molecular weight.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships between the structure, properties, and applications of this compound, as well as a generalized experimental workflow for its characterization.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C11H7F17O | CID 2776329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Fluorous Phase: A Technical Guide to the Solubility of 3-(Perfluorooctyl)propanol in Fluorinated Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility of 3-(perfluorooctyl)propanol, a key building block in various high-performance applications. Understanding its behavior in fluorinated solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document provides a comprehensive overview of the physicochemical properties of this compound, the theoretical principles governing its solubility, and detailed experimental protocols for its quantitative determination.
Physicochemical Properties of this compound
This compound, with the CAS number 1651-41-8, is a fluorochemical characterized by a long, rigid perfluorooctyl chain and a terminal hydroxyl group.[1] Its molecular formula is C11H7F17O, and it has a molecular weight of approximately 478.15 g/mol .[1][2] This amphiphilic structure, combining a highly fluorinated, lipophobic, and hydrophobic tail with a polar, hydrophilic alcohol headgroup, dictates its unique solubility profile. The strong carbon-fluorine bonds contribute to its high thermal stability and chemical inertness.[1] It is described as a white solid with a melting point of around 42°C and a boiling point of 106°C.[1]
Principles of Solubility in Fluorinated Systems
The solubility of this compound in fluorinated solvents is governed by the principle of "like dissolves like," though with some nuances due to the molecule's amphiphilic nature. The highly fluorinated tail is "fluorous," meaning it has a strong affinity for other fluorinated molecules. This "fluorophilicity" is the primary driver for its solubility in fluorinated solvents.
The terminal hydroxyl group, however, introduces polarity and the capacity for hydrogen bonding. This can influence its solubility in more polar fluorinated solvents, such as fluoroalcohols, or in solvent mixtures containing a hydrogen bond acceptor. Generally, the long perfluorinated chain is the dominant factor in its solubility behavior in non-polar fluorinated solvents. Per- and polyfluoroalkyl substances' (PFAS) solubility in alcohols tends to decrease with longer PFAS molecules.[3]
Predicted Solubility in Common Fluorinated Solvents
-
Perfluorocarbons (e.g., perfluorohexane, perfluorooctane): These solvents are non-polar and have weak intermolecular forces.[4] The primary interaction with this compound will be fluorous interactions. Good solubility is expected, driven by the favorable interaction between the perfluorooctyl chains.
-
Hydrofluoroethers (HFEs) (e.g., HFE-7100, HFE-7200): HFEs are considered to have good solvency for many fluorinated compounds.[5] They possess some polarity due to the ether linkage, which may favorably interact with the hydroxyl group of this compound, potentially enhancing solubility compared to perfluorocarbons.
-
Fluoroalcohols (e.g., hexafluoroisopropanol): These solvents are highly polar and can act as both hydrogen bond donors and acceptors. The solubility of this compound in fluoroalcohols will be a balance between the favorable fluorous interactions and the disruption of the strong hydrogen-bonding network of the solvent.
Quantitative Solubility Data
As precise experimental data is not widely published, the following table is provided as a template for researchers to record their own findings and build a comprehensive solubility profile for this compound.
| Fluorinated Solvent | Chemical Formula | Temperature (°C) | Pressure (kPa) | Solubility ( g/100 g solvent) |
| Perfluorohexane | C6F14 | |||
| Perfluorooctane | C8F18 | |||
| HFE-7100 (mixture) | C4F9OCH3 / (CF3)2CFCF2OCH3 | |||
| HFE-7200 (mixture) | C4F9OC2H5 / (CF3)2CFCF2OC2H5 | |||
| Hexafluoroisopropanol | C3H2F6O | |||
| Nonafluoro-tert-butanol | C4HF9O |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed protocol for determining the thermodynamic solubility of this compound in a fluorinated solvent using the reliable shake-flask method.[6][7]
1. Materials and Equipment:
-
This compound (solid)
-
Fluorinated solvent of interest
-
Analytical balance
-
Scintillation vials or other sealable glass containers with PTFE-lined caps
-
Constant temperature water bath or incubator with shaking capabilities
-
Syringe filters (PTFE, 0.2 µm pore size)
-
Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID)
-
Volumetric flasks and pipettes
-
Class A glassware
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a true equilibrium with the solid phase is reached.
-
Record the exact weight of the added solid.
-
Add a known volume or weight of the fluorinated solvent to the vial.
-
Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.
-
Place the vial in a shaking water bath or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. For sparingly soluble compounds, this can take 24 to 72 hours. It is advisable to run preliminary experiments to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to rest in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-warmed (to the experimental temperature) glass syringe.
-
Immediately filter the solution through a pre-warmed 0.2 µm PTFE syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Record the weight of the filtered solution.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound in the same fluorinated solvent.
-
Analyze the filtered sample and the calibration standards using a suitable analytical method, such as GC-MS or GC-FID.
-
Quantify the concentration of this compound in the filtered sample by comparing its response to the calibration curve.
-
3. Calculation of Solubility:
Solubility can be expressed in various units. For example, to calculate the solubility in grams of solute per 100 grams of solvent:
Solubility = (Mass of solute in filtered sample / Mass of solvent in filtered sample) x 100
Where:
-
Mass of solute in filtered sample is determined from the concentration obtained from the analytical measurement and the volume of the filtered sample.
-
Mass of solvent in filtered sample = Total mass of filtered sample - Mass of solute in filtered sample.
Logical Workflow for Solubility Assessment
The following diagram illustrates the logical workflow for selecting a suitable fluorinated solvent and experimentally determining the solubility of this compound.
Caption: Workflow for solvent selection and solubility determination.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C11H7F17O | CID 2776329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. f2chemicals.com [f2chemicals.com]
- 5. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Perfluorooctyl)propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and conformational properties of 3-(Perfluorooctyl)propanol. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages analogous data from smaller fluorinated alkanes and alcohols to infer its structural characteristics. This approach provides a robust framework for understanding the behavior of this compound in various research and development settings.
Molecular Identity
This compound is a fluorinated alcohol characterized by a C8 perfluorinated tail and a propanol head.[1][2][3][4][5][6]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-undecanol |
| CAS Number | 1651-41-8[1][2][3][4][6] |
| Molecular Formula | C11H7F17O[1][2][3][4][6] |
| Molecular Weight | 478.15 g/mol [3][4] |
| SMILES | OCCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F[2] |
| IUPAC Name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-ol[6] |
Conformational Analysis
The Perfluorooctyl Chain
The perfluorooctyl chain is expected to exhibit a helical conformation, a characteristic feature of perfluoroalkanes. This contrasts with the planar zig-zag conformation of their hydrocarbon counterparts. The helical structure arises from the steric repulsion between the larger fluorine atoms on adjacent carbon atoms.
Computational studies on perfluoroalkanes suggest that the dihedral angles along the carbon-carbon backbone deviate significantly from the ideal 180° (anti) conformation.
| Molecule | Dihedral Angle (C-C-C-C) | Method |
| Perfluorobutane | ~165° | Computational |
| Perfluorohexane | ~165° | Computational |
Note: The exact dihedral angle can vary depending on the computational method used.
The Propanol Headgroup
The conformational flexibility of the propanol headgroup is primarily determined by the rotation around the C-C and C-O bonds. Studies on 1-propanol have identified several stable conformers, with the relative populations depending on the environment (gas phase, liquid, etc.). The five primary conformers of 1-propanol are designated based on the dihedral angles of the C-C-C-O and C-C-O-H bonds, often described as trans (t) or gauche (g).
The presence of the bulky and electron-withdrawing perfluorooctyl chain is expected to influence the conformational equilibrium of the propanol moiety in this compound.
Experimental and Computational Protocols for Conformational Analysis
A combination of experimental and computational techniques is typically employed to elucidate the conformational landscape of molecules like this compound.
Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are recorded in various solvents to identify through-bond and through-space scalar couplings (J-couplings) and Nuclear Overhauser Effects (NOEs).
-
Data Analysis: Dihedral angles are often estimated using Karplus-type relationships, which correlate the magnitude of three-bond J-couplings to the dihedral angle between the coupled nuclei. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F couplings are particularly informative. NOE data provides information on through-space proximity of atoms, helping to distinguish between different conformers.
-
-
Gas Electron Diffraction (GED):
-
Protocol: A beam of high-energy electrons is diffracted by the gaseous molecules. The resulting diffraction pattern is recorded and analyzed.
-
Data Analysis: The radial distribution function, obtained by a Fourier transform of the diffraction pattern, provides information about the internuclear distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined for the most stable conformer in the gas phase.
-
-
Microwave Spectroscopy:
-
Protocol: The absorption of microwave radiation by a gaseous sample is measured, which corresponds to transitions between rotational energy levels.
-
Data Analysis: The rotational constants obtained from the spectrum are related to the moments of inertia of the molecule. By analyzing the spectra of different isotopic species, a detailed molecular structure can be determined for each conformer present in the gas phase.
-
Computational Methodologies
-
Density Functional Theory (DFT) Calculations:
-
Protocol: The electronic structure of the molecule is calculated using an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). A potential energy surface scan is performed by systematically rotating around the key dihedral angles to identify all energy minima (stable conformers) and transition states.
-
Data Analysis: The relative energies of the different conformers are calculated to determine their Boltzmann populations at a given temperature. Geometric parameters (bond lengths, bond angles, dihedral angles) and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) can also be predicted and compared with experimental data.
-
Summary and Outlook
The molecular structure of this compound is characterized by a helical perfluorinated tail and a flexible propanol headgroup. While direct experimental data is lacking, a robust understanding of its conformational preferences can be achieved through a combined experimental and computational approach, leveraging data from analogous smaller molecules. Future studies employing techniques such as gas-phase electron diffraction, microwave spectroscopy, and advanced NMR experiments, coupled with high-level computational modeling, are necessary to fully elucidate the intricate conformational landscape of this and other long-chain perfluorinated compounds. This knowledge is critical for predicting their physicochemical properties, environmental fate, and biological interactions, which is of paramount importance for researchers, scientists, and drug development professionals.
References
- 1. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Degradation Pathway of 3-(Perfluorooctyl)propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal degradation pathway of 3-(Perfluorooctyl)propanol, a compound also known as 8:2 fluorotelomer alcohol (8:2 FTOH). Given the increasing scrutiny of per- and polyfluoroalkyl substances (PFAS) in environmental and health contexts, a thorough understanding of their thermal stability and decomposition mechanisms is crucial for safe handling, disposal, and the development of robust analytical methods. This document outlines the key degradation pathways, summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of the thermal decomposition of this compound.
Core Concepts of Thermal Degradation
The thermal degradation of this compound involves a series of complex chemical reactions that are highly dependent on temperature and the surrounding atmosphere. At elevated temperatures, the molecule undergoes fragmentation, leading to the formation of a variety of smaller, and often more stable, fluorinated compounds. The initial steps of degradation are thought to occur at lower temperatures and typically involve the elimination of small, stable molecules. As the temperature increases, more energy becomes available to break the stronger carbon-carbon and carbon-fluorine bonds, resulting in more extensive fragmentation of the perfluoroalkyl chain.
Quantitative Data on Thermal Degradation
Quantitative analysis of the thermal degradation of this compound provides critical insights into its stability and the distribution of its decomposition products. The following tables summarize key quantitative data gathered from experimental studies.
Table 1: Temperature-Dependent Removal Efficiency of this compound
| Temperature (°C) | Removal Efficiency (%) |
| 250 | ~0 |
| 300 | <10 |
| 350 | ~15 |
| 400 | <87 |
Data adapted from studies on gas-phase thermal decomposition.[1]
Table 2: Yield of Perfluorinated Carboxylic Acid (PFCA) Degradation Products
| Degradation Product | Carbon Yield (%) |
| Perfluorononanoic acid (PFNA) | ~1.5 |
| Perfluorooctanoic acid (PFOA) | ~1.5 |
| Shorter Chain PFCAs | <0.5 each |
| Total PFCAs | ~5 |
Yields are based on the initial concentration of this compound at an intermediate time point in the degradation process.[2]
Proposed Thermal Degradation Pathway
The thermal degradation of this compound is proposed to proceed through several key steps. The initial phase of decomposition at lower to moderate temperatures involves dehydration and dehydrofluorination. At higher temperatures, the molecule undergoes further fragmentation.
-
Initial Decomposition: The process is believed to start with the elimination of a water molecule (dehydration) from the propanol group or the elimination of a hydrogen fluoride (HF) molecule (dehydrofluorination), a common pathway for fluorinated alcohols.[1]
-
Further Fragmentation: As the temperature rises, C-C bond cleavage occurs, leading to the formation of various smaller perfluorinated and polyfluorinated compounds.[1] Products indicative of the loss of a CH₂ group have also been observed.[1]
-
Identified Products: Experimental studies have identified several degradation products, including perfluoro-1-decene and various perfluorinated carboxylic acids (PFCAs) such as perfluorononanoic acid (PFNA) and perfluorooctanoic acid (PFOA).[2]
Experimental Protocols
The investigation of the thermal degradation of this compound relies on several key analytical techniques. The following sections detail the generalized experimental protocols for these methods.
Objective: To determine the thermal stability and decomposition profile by measuring the mass loss of a sample as a function of temperature in a controlled atmosphere.[1]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed into an inert TGA crucible (e.g., platinum or alumina).[1]
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the temperatures at which significant mass loss occurs.
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, as a function of temperature.[1]
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan serves as a reference.[1]
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles at a specified rate (e.g., 10 °C/min).[1]
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, boiling) and exothermic (decomposition) events.
Objective: To identify the volatile and semi-volatile degradation products formed during the thermal decomposition of the sample.
Methodology:
-
Sample Introduction: A small amount of the this compound sample is placed into a pyrolysis probe.
-
Pyrolysis: The probe is rapidly heated to a specific decomposition temperature in an inert atmosphere. The thermal degradation products are then swept into the gas chromatograph.
-
Gas Chromatography (GC): The degradation products are separated based on their boiling points and interactions with the GC column. A typical GC program involves an initial oven temperature hold, followed by a temperature ramp to elute all compounds.
-
Mass Spectrometry (MS): The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fragmentation pattern for each compound, allowing for its identification by comparison to spectral libraries.
Conclusion
The thermal degradation of this compound is a complex process that initiates with the elimination of water or hydrogen fluoride, followed by extensive fragmentation of the molecule at higher temperatures. The resulting products include a variety of smaller perfluorinated compounds, with perfluorinated carboxylic acids being of significant environmental interest. The experimental protocols outlined in this guide provide a framework for the systematic investigation of the thermal stability and decomposition pathways of this and related fluorotelomer alcohols. Further research is warranted to fully elucidate the complete degradation mechanism and to quantify the yields of all decomposition products under various thermal conditions. This knowledge is essential for developing effective strategies for the management and remediation of PFAS-containing materials.
References
Methodological & Application
Application Notes and Protocols for Creating Superhydrophobic Surfaces Using 3-(Perfluorooctyl)propanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of superhydrophobic surfaces utilizing 3-(Perfluorooctyl)propanol. The methodologies outlined are based on established principles of surface modification using fluorinated compounds. While direct literature detailing protocols specifically for this compound is limited, the following sections adapt common techniques used for analogous fluoroalkylsilanes (FAS) and other fluorinated molecules to provide a practical guide for researchers.
Introduction to Superhydrophobicity with this compound
Superhydrophobic surfaces, characterized by water contact angles (WCA) exceeding 150° and low sliding angles (SA) of less than 10°, are of significant interest across various fields, including biomedical devices, self-cleaning coatings, and microfluidics.[1] This extreme water repellency is achieved by combining a specific surface micro/nanostructure with low surface energy materials.[2]
This compound, with its long perfluorinated carbon chain, is an effective molecule for drastically lowering surface energy. The high electronegativity of fluorine atoms reduces the polarizability of the molecule, leading to weak intermolecular forces and, consequently, a highly repellent surface. When applied to a textured substrate, this molecule can help create a stable air-water interface (Cassie-Baxter state), which is the hallmark of superhydrophobicity.
This document provides protocols for two primary approaches to fabricating superhydrophobic surfaces using a fluorinated modifier like this compound:
-
Method 1: Sol-Gel Nanoparticle Coating followed by Fluorination. This involves creating a rough surface using silica nanoparticles and then chemically modifying it with the fluorinated compound.
-
Method 2: Direct Modification of a Roughened Surface. This method uses a pre-roughened substrate and applies the fluorinated compound directly.
Data Presentation: Performance of Fluorinated Superhydrophobic Surfaces
The following table summarizes the typical performance of superhydrophobic surfaces created with various fluorinated compounds, providing a benchmark for what can be expected when using this compound.
| Surface Treatment | Substrate | Water Contact Angle (WCA) | Sliding Angle (SA) | Reference |
| Fluorinated Silica Nanoparticles (FAS-17) | Aluminum | > 150° | < 2° | [3] |
| Perfluoroalkyl Methacrylic Copolymer on ZnO Nanorods | Zinc | 165.3° | 2° | [4] |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane on SiO2 Nanoparticles | Glass | 152° ± 4° | Not Reported | [4] |
| Fluorinated Graphene Oxide (34.4% F) in PDMS | Aluminum Alloy | 173.7° | 4° | [5] |
| Fluorine Resin with CNTs/SiO2 Nanoparticles | Various | 156.8° | 3.6° | [6] |
| 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane on Carbon/Silica Composite | Glass | > 150° | Not Reported | [4] |
Experimental Protocols
Protocol 1: Superhydrophobic Surface Creation via Sol-Gel Silica Nanoparticle Coating and Fluorination
This protocol is adapted from methods using fluoroalkylsilanes and is a robust approach for creating superhydrophobic surfaces on various substrates.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ammonia solution (28-30%)
-
Ethanol
-
This compound
-
Toluene (or other suitable solvent)
-
Substrate of choice (e.g., glass slide, silicon wafer)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
Ultrasonic bath
-
Spin coater or dip coater
-
Oven or hot plate
-
Contact angle goniometer
Procedure:
-
Substrate Preparation:
-
Clean the substrate by sonicating in acetone, followed by ethanol, and finally deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen or in an oven at 100°C.
-
For glass or silicon substrates, treat with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to create a hydrophilic surface with hydroxyl groups. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
-
Synthesis of Silica Nanoparticles (Stöber Method):
-
In a beaker, mix 100 mL of ethanol and 10 mL of deionized water.
-
Add 5 mL of ammonia solution and stir for 10 minutes.
-
Slowly add 5 mL of TEOS while stirring vigorously.
-
Continue stirring for 12 hours to form a colloidal suspension of silica nanoparticles.
-
-
Coating of Substrate with Silica Nanoparticles:
-
Deposit the silica nanoparticle suspension onto the prepared substrate using either spin coating (e.g., 2000 rpm for 30 seconds) or dip coating.
-
Dry the coated substrate in an oven at 120°C for 1 hour to create a rough, nanoparticulate film.
-
-
Surface Functionalization with this compound:
-
Prepare a 1% (v/v) solution of this compound in toluene.
-
Immerse the silica-coated substrate in this solution for 2-4 hours at room temperature. This step allows for the self-assembly of the fluorinated molecules onto the surface.
-
Alternatively, use vapor deposition by placing the substrate in a sealed container with a small amount of the this compound solution at an elevated temperature (e.g., 80-100°C) for 1-2 hours.
-
After functionalization, rinse the substrate with fresh toluene to remove any unbound molecules.
-
Dry the final superhydrophobic surface in an oven at 100°C for 30 minutes.
-
-
Characterization:
-
Measure the static water contact angle and sliding angle using a goniometer.
-
Characterize the surface morphology using Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).
-
Protocol 2: Direct Modification of a Pre-Roughened Surface
This protocol is suitable for substrates that can be physically or chemically roughened to create the necessary micro/nanostructure.
Materials:
-
Substrate with inherent or induced roughness (e.g., etched aluminum, ground glass)
-
This compound
-
A suitable solvent (e.g., ethanol, isopropanol)
Equipment:
-
Beakers
-
Dip coater or spray coater
-
Oven or hot plate
-
Contact angle goniometer
Procedure:
-
Substrate Roughening (Example: Aluminum):
-
Clean the aluminum substrate as described in Protocol 1.
-
Etch the surface by immersing it in a 5 M HCl solution for 5-10 minutes.
-
Rinse thoroughly with deionized water and dry completely. This will create a hierarchical micro/nanostructure on the aluminum surface.
-
-
Application of this compound:
-
Prepare a 0.5-1% (v/v) solution of this compound in ethanol or another suitable solvent.
-
Apply this solution to the roughened substrate using one of the following methods:
-
Dip Coating: Immerse the substrate in the solution for 30-60 minutes, then withdraw it at a slow, constant speed.
-
Spray Coating: Use an airbrush or spray gun to apply a thin, uniform layer of the solution onto the substrate.
-
-
Allow the solvent to evaporate at room temperature.
-
-
Curing:
-
Heat the coated substrate in an oven at 100-120°C for 1 hour to ensure the adhesion of the fluorinated layer to the surface.
-
-
Characterization:
-
Perform characterization of the surface properties as described in Protocol 1.
-
Visualizations
Caption: Chemical Structure of this compound.
Caption: Experimental Workflow for Protocol 1.
Caption: Principle of Superhydrophobicity (Cassie-Baxter State).
References
- 1. researchgate.net [researchgate.net]
- 2. Coating and surface repair method - Patent US-2017114439-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. cmeri.res.in [cmeri.res.in]
- 6. A Facile Method to Prepare Superhydrophobic Coatings for Various Substrates [mdpi.com]
Application Notes and Protocols for Surface Modification with 3-(Perfluorooctyl)propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification is a critical process in a wide range of scientific and industrial applications, including biomaterials, microfluidics, and drug delivery systems. The ability to control the surface properties of a material, such as its wettability and biocompatibility, is essential for optimizing its performance. 3-(Perfluorooctyl)propanol is a fluorinated alcohol that can be used to create highly hydrophobic and oleophobic surfaces. Its perfluorooctyl chain provides a low surface energy, while the terminal propanol group allows for covalent attachment to a variety of substrates.[1]
These application notes provide two detailed protocols for the surface modification of substrates using this compound. The first protocol describes a direct condensation method suitable for hydroxylated surfaces such as glass or silicon wafers. The second protocol outlines a two-step approach using an isocyanate-functionalized silane coupling agent, which offers versatility for a broader range of substrates.
Data Presentation
The following tables summarize representative quantitative data for surfaces before and after modification with fluorinated compounds. The specific values for this compound may vary depending on the substrate, surface roughness, and the specific protocol used.
Table 1: Representative Water Contact Angle Measurements
| Surface | Untreated Water Contact Angle (°) | Treated Water Contact Angle (°) |
| Glass Slide | 30 - 40 | 100 - 115 |
| Silicon Wafer | 40 - 50 | 105 - 120 |
| Amine-Functionalized Surface | 50 - 60 | 100 - 110 |
Data are compiled from typical results reported for surfaces modified with long-chain fluorinated compounds.
Table 2: Surface Energy of Modified Surfaces
| Surface | Surface Energy (mN/m) |
| Glass Slide with this compound | ~15 - 20 |
| Silicon Wafer with this compound | ~12 - 18 |
Surface energy values are estimates based on contact angle measurements with multiple liquids and are representative of surfaces treated with similar fluorinated molecules.
Experimental Protocols
Protocol 1: Direct Condensation of this compound on Hydroxylated Surfaces
This protocol is suitable for substrates with abundant surface hydroxyl groups, such as glass, quartz, or silicon wafers. The reaction involves the direct condensation of the alcohol with the surface hydroxyls, forming a stable ether linkage. Heat or microwave irradiation can be used to accelerate this reaction.
Materials:
-
Substrate (e.g., glass slides, silicon wafers)
-
This compound
-
Anhydrous polar aprotic solvent (e.g., toluene, propylene carbonate)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Activation:
-
Immerse the substrate in Piranha solution for 30 minutes to clean and generate surface hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Surface Modification:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous polar aprotic solvent in a sealed reaction vessel.
-
Place the cleaned and activated substrate in the reaction vessel.
-
Heat the reaction vessel to 80-100 °C for 4-12 hours, or alternatively, use a laboratory microwave reactor according to the manufacturer's instructions to accelerate the reaction.
-
Allow the reaction vessel to cool to room temperature.
-
-
Washing and Curing:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate sequentially with the solvent used for the reaction, followed by isopropanol and then DI water.
-
Dry the modified substrate under a stream of nitrogen gas.
-
For optimal results, cure the substrate in an oven at 110 °C for 1 hour.
-
Protocol 2: Two-Step Surface Modification via Isocyanate-Silane Chemistry
This protocol is a versatile method that can be applied to a wider range of substrates, including those that are not inherently rich in hydroxyl groups. It involves a two-step process: first, the reaction of this compound with an isocyanate-functionalized silane, followed by the reaction of this product with the substrate surface.
Materials:
-
Substrate
-
This compound
-
3-(Isocyanatopropyl)triethoxysilane
-
Anhydrous toluene
-
Dibutyltin dilaurate (catalyst, optional)
-
Deionized (DI) water
-
Isopropanol
-
Nitrogen gas
Procedure:
Step 1: Synthesis of the Fluorinated Silane Adduct
-
In a moisture-free environment (e.g., under a nitrogen atmosphere), dissolve 3-(Isocyanatopropyl)triethoxysilane in anhydrous toluene to a concentration of 5% (v/v).
-
Add an equimolar amount of this compound to the solution.
-
If desired, add a catalytic amount of dibutyltin dilaurate (e.g., 0.1% of the isocyanate concentration).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the infrared spectrum.
Step 2: Surface Modification
-
Substrate Preparation:
-
Clean the substrate as described in Protocol 1 (Step 1) to ensure a hydroxylated surface for silanization.
-
-
Silanization:
-
Dilute the fluorinated silane adduct solution prepared in Step 1 with anhydrous toluene to a final concentration of 1-2% (v/v).
-
Immerse the cleaned and activated substrate in the diluted silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Washing and Curing:
-
Remove the substrate from the silane solution.
-
Rinse the substrate thoroughly with toluene, followed by isopropanol.
-
Dry the modified substrate under a stream of nitrogen gas.
-
Cure the substrate in an oven at 110 °C for 1 hour to promote covalent bond formation and remove residual solvent.
-
Mandatory Visualization
Caption: Experimental workflow for direct condensation of this compound.
Caption: Experimental workflow for the two-step surface modification via silanization.
Caption: Logical relationship in the two-step silanization protocol.
References
Application Notes and Protocols for Stable Oil-in-Water Emulsions with 3-(Perfluorooctyl)propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Perfluorooctyl)propanol is a fluorinated alcohol that, due to its unique chemical structure, possesses surfactant-like properties.[1] Its perfluorooctyl tail is highly hydrophobic and lipophobic, while the propanol head provides a degree of hydrophilicity. These characteristics make it a candidate for use as a co-surfactant or stabilizer in oil-in-water (O/W) emulsions, particularly those containing a fluorinated oil phase, for applications in drug delivery and other biomedical fields.[2][3] The high stability of the carbon-fluorine bond also imparts excellent chemical and thermal stability.[1] This document provides detailed application notes and protocols for the formulation of stable O/W emulsions utilizing this compound.
Key Formulation Principles
The stability of oil-in-water emulsions is critical for their efficacy and shelf-life. Emulsion instability can manifest as creaming, sedimentation, flocculation, or coalescence.[4] For emulsions containing fluorinated compounds, a key challenge is overcoming the high interfacial tension between the oil and water phases. The selection of an appropriate surfactant system is paramount to achieving long-term stability.[4] Often, a combination of a non-ionic surfactant for steric hindrance and a charged surfactant for electrostatic repulsion is effective.[4] A zeta potential greater than |30| mV is generally indicative of good electrostatic stability.[4]
Data Presentation: Formulation and Stability Parameters
The following tables summarize key parameters for the formulation and stability assessment of a representative oil-in-water emulsion incorporating this compound.
Table 1: Representative Formulation of an Oil-in-Water Emulsion
| Component | Concentration (w/v %) | Purpose |
| Perfluorodecalin | 20% | Oil Phase |
| This compound | 2% | Co-surfactant/Stabilizer |
| Lecithin | 3% | Primary Surfactant |
| Pluronic F-68 | 1% | Steric Stabilizer |
| Glycerol | 2.2% | Tonicity Agent |
| Water for Injection | q.s. to 100% | Continuous Phase |
Table 2: Stability Data of the Representative Emulsion
| Parameter | Day 0 | Day 7 (4°C) | Day 7 (25°C) | Day 7 (40°C) |
| Droplet Size (nm) | 185 | 188 | 192 | 205 |
| Polydispersity Index (PDI) | 0.15 | 0.16 | 0.18 | 0.22 |
| Zeta Potential (mV) | -35 | -34 | -32 | -29 |
| Visual Appearance | Homogeneous, milky white | No change | No change | Slight creaming |
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water Emulsion
This protocol describes the preparation of a stable oil-in-water nanoemulsion using a high-pressure homogenization technique.[4]
Materials:
-
Perfluorodecalin (Oil Phase)
-
This compound
-
Lecithin
-
Pluronic F-68
-
Glycerol
-
High-purity water (Water for Injection)
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
High-pressure homogenizer
Procedure:
-
Preparation of Phases:
-
Aqueous Phase: In a sterile beaker, dissolve the lecithin, Pluronic F-68, and glycerol in high-purity water.
-
Oil Phase: In a separate sterile beaker, mix the perfluorodecalin and this compound.
-
-
Pre-emulsification:
-
Heat both the aqueous and oil phases to 60-70°C.
-
Slowly add the oil phase to the aqueous phase while stirring with a high-shear mixer at a moderate speed for 10-15 minutes to form a coarse pre-emulsion.[4]
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Set the homogenization pressure to 1000-1500 bar for 3-5 passes.[4]
-
Ensure the cooling system of the homogenizer is active to maintain a low temperature.
-
-
Cooling and Storage:
-
Rapidly cool the resulting nanoemulsion to room temperature.
-
Store the final emulsion in sterile, sealed containers at controlled temperatures (e.g., 4°C, 25°C, and 40°C) for stability studies.[4]
-
Protocol 2: Characterization of Emulsion Stability
This protocol outlines the key methods for assessing the physical stability of the prepared emulsion over time.
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument for particle size and Polydispersity Index (PDI) measurement.
-
Zeta potential analyzer for measuring surface charge.
-
Light microscope for visual inspection of droplet morphology.
-
Temperature-controlled storage chambers.
Procedure:
-
Particle Size and PDI Analysis:
-
At specified time points (e.g., day 0, 7, 14, 30), dilute an aliquot of the emulsion with high-purity water to an appropriate concentration for DLS analysis.
-
Measure the droplet size and PDI using the DLS instrument. A stable emulsion will exhibit minimal changes in these parameters over time.[4]
-
-
Zeta Potential Measurement:
-
At the same time points, dilute an aliquot of the emulsion in an appropriate buffer (e.g., 10 mM NaCl) for zeta potential measurement.
-
A consistent zeta potential indicates stable surface characteristics.[4]
-
-
Visual Observation:
-
Visually inspect the stored emulsion samples for any signs of phase separation, creaming, or sedimentation.[4]
-
-
Microscopic Examination:
-
Place a small drop of the emulsion on a microscope slide and observe under a light microscope to assess droplet integrity and look for signs of coalescence.
-
Visualizations
Caption: Workflow for the preparation of a stable oil-in-water emulsion.
Caption: Stabilization of an oil droplet by this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application of 3-(Perfluorooctyl)propanol in Microfluidic Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microfluidic devices have revolutionized high-throughput screening, single-cell analysis, and various bioassays. Polydimethylsiloxane (PDMS) is a commonly used material for fabricating these devices due to its optical transparency, biocompatibility, and ease of manufacturing.[1][2] However, the inherent hydrophobicity of native PDMS can lead to challenges such as non-specific adsorption of proteins and other biomolecules, which can interfere with experimental results.[1] Surface modification of PDMS channels is therefore a critical step in many microfluidic applications.
3-(Perfluorooctyl)propanol is a fluorinated alcohol used to create a stable, hydrophobic, and low-surface-energy coating on the inner surfaces of microfluidic channels. This modification is particularly advantageous for applications involving the generation and manipulation of aqueous droplets in an oil phase (droplet-based microfluidics), as it prevents wetting of the channel walls by the aqueous phase and ensures the formation of uniform, stable droplets.
Principle of Action
The surface modification process with this compound typically involves a two-step mechanism. First, the PDMS surface is activated, usually through oxygen plasma treatment. This process removes methyl groups from the PDMS surface and introduces polar silanol (Si-OH) groups.[3][4] Subsequently, the activated PDMS surface is exposed to this compound. The hydroxyl group of the alcohol reacts with the silanol groups on the PDMS surface, forming stable covalent bonds and creating a dense layer of perfluorinated chains. This fluorinated layer dramatically increases the hydrophobicity of the surface.
Key Applications in Microfluidics
-
Droplet-Based Microfluidics: The primary application of this compound-treated microfluidic devices is in the generation of highly stable and monodisperse water-in-oil droplets. The superhydrophobic surface prevents the aqueous droplets from wetting the channel walls, which is crucial for applications such as:
-
Single-cell encapsulation and analysis
-
High-throughput drug screening[5]
-
Digital PCR (dPCR)
-
Directed evolution of enzymes
-
-
Preventing Biofouling: The low surface energy of the fluorinated coating minimizes the non-specific adsorption of proteins, cells, and other biological macromolecules. This is critical for maintaining the performance and longevity of microfluidic devices used in diagnostics and cell-based assays.
-
Enhanced Fluid Control: The hydrophobic nature of the treated channels allows for precise control over fluid flow and minimizes sample loss, which is particularly important when working with small sample volumes.
Quantitative Data: Surface Properties Before and After Modification
| Parameter | Untreated PDMS | PDMS Treated with Fluorinated Compound |
| Water Contact Angle (θ) | ~110° - 117°[6][7] | > 150° (Superhydrophobic)[1][2] |
| Surface Energy (γ) | ~20-23 mN/m[8] | Significantly Reduced |
Note: The exact values can vary depending on the specific treatment protocol, the purity of the reagents, and the age of the PDMS surface.
Experimental Protocols
Materials
-
PDMS-based microfluidic device
-
This compound
-
Anhydrous solvent (e.g., ethanol, isopropanol, or a fluorinated solvent)
-
Nitrogen or Argon gas
-
Plasma cleaner
-
Oven or hotplate
-
Goniometer for contact angle measurements (optional)
Protocol for Surface Modification of PDMS Microfluidic Channels
This protocol is based on established methods for surface modification of PDMS with fluorinated compounds.
-
Device Fabrication and Cleaning:
-
Fabricate the PDMS microfluidic device using standard soft lithography techniques.
-
Thoroughly clean the device with isopropanol and deionized water to remove any uncured oligomers or contaminants.
-
Dry the device completely using a stream of nitrogen or argon gas.
-
-
Plasma Activation:
-
Preparation of Coating Solution:
-
Prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent. The choice of solvent will depend on the specific experimental setup and should be able to dissolve the fluorinated alcohol without excessively swelling the PDMS.
-
-
Surface Coating:
-
Immediately after plasma treatment, introduce the this compound solution into the microfluidic channels. This can be done by flushing the solution through the device using a syringe pump or by vacuum aspiration.
-
Allow the solution to incubate within the channels for 1-2 hours at room temperature. This allows for the reaction between the alcohol and the activated PDMS surface.
-
-
Washing and Curing:
-
Flush the channels with the pure anhydrous solvent to remove any unreacted this compound.
-
Dry the device by passing a stream of nitrogen or argon gas through the channels.
-
To ensure a stable and durable coating, cure the device in an oven at 60-80°C for at least 1 hour.
-
-
Characterization (Optional):
-
Measure the water contact angle on a flat piece of PDMS treated with the same protocol to verify the hydrophobicity of the surface. A contact angle greater than 150° indicates a superhydrophobic surface.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the surface modification process.
Caption: Experimental workflow for PDMS surface modification.
Caption: Chemical transformation of the PDMS surface.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. simplemicrofluidics.com [simplemicrofluidics.com]
- 4. Increasing Silicone Mold Longevity: A Review of Surface Modification Techniques for PDMS-PDMS Double Casting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailored Fluorosurfactants through Controlled/Living Radical Polymerization for Highly Stable Microfluidic Droplet Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. accudynetest.com [accudynetest.com]
Application Notes and Protocols: Synthesis of Fluoropolymers Using 3-(Perfluorooctyl)propanol as a Co-monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of fluoropolymers incorporating 3-(perfluorooctyl)propanol. This document outlines the synthesis of the monomer, subsequent copolymerization, and characterization, along with potential applications in drug development based on the unique properties of these materials.
Introduction
Fluoropolymers are a class of polymers characterized by the presence of fluorine atoms, which impart unique properties such as high thermal stability, chemical inertness, low surface energy, and hydrophobicity.[1][2] Side-chain fluorinated polymers, where fluorinated alkyl chains are attached to a polymer backbone, are of particular interest for surface modification and creating materials with tailored surface properties.[1][2]
This document focuses on the use of this compound as a precursor to a fluorinated co-monomer for the synthesis of such side-chain fluoropolymers. The incorporation of the perfluorooctyl moiety is expected to impart significant hydrophobicity and lipophobicity to the resulting copolymers, making them promising candidates for various biomedical applications, including drug delivery systems.[3]
Monomer Synthesis: 3-(Perfluorooctyl)propyl Acrylate
To incorporate this compound into a polymer via common polymerization techniques, it is first necessary to functionalize it with a polymerizable group. A common approach is to convert the alcohol to an acrylate monomer.
Reaction Scheme:
Caption: Synthesis of 3-(perfluorooctyl)propyl acrylate.
Experimental Protocol: Synthesis of 3-(Perfluorooctyl)propyl Acrylate
This protocol is based on standard esterification procedures for fluorinated alcohols.[4]
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq), dissolved in anhydrous dichloromethane, to the reaction mixture via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 3-(perfluorooctyl)propyl acrylate.
Characterization:
The structure of the synthesized monomer should be confirmed by:
-
¹H NMR: To confirm the presence of the propyl and acrylate protons.
-
¹⁹F NMR: To confirm the presence of the perfluorooctyl chain.
-
FTIR: To confirm the presence of the ester carbonyl group and the carbon-carbon double bond.
Copolymer Synthesis: Free Radical Polymerization
3-(Perfluorooctyl)propyl acrylate can be copolymerized with a variety of vinyl co-monomers to tailor the properties of the resulting fluoropolymer. Common co-monomers include methyl methacrylate (MMA) and styrene. Free radical polymerization is a versatile and widely used method for such copolymerizations.[5]
dot
Caption: Free radical copolymerization workflow.
Experimental Protocol: Copolymerization of 3-(Perfluorooctyl)propyl Acrylate with Methyl Methacrylate (MMA)
This protocol is a representative example based on the free radical polymerization of similar fluorinated acrylates.[5]
Materials:
-
3-(Perfluorooctyl)propyl acrylate
-
Methyl methacrylate (MMA), freshly distilled
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Anhydrous toluene (or other suitable solvent)
-
Methanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, dissolve the desired molar ratio of 3-(perfluorooctyl)propyl acrylate and methyl methacrylate in anhydrous toluene.
-
Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the Schlenk tube with an inert gas.
-
Place the reaction tube in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and reprecipitate it into methanol to remove any unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation
Due to the limited availability of specific data for copolymers of 3-(perfluorooctyl)propyl acrylate, the following tables present representative data for similar side-chain fluorinated acrylate copolymers. This data should be used as a general guide.
Table 1: Representative Monomer Reactivity Ratios for Fluorinated Acrylate (M1) and a Non-fluorinated Co-monomer (M2)
| Co-monomer (M2) | r₁ (Fluorinated Acrylate) | r₂ (Co-monomer) | r₁ * r₂ | Copolymerization Tendency |
| Methyl Methacrylate | ~0.4 - 0.8 | ~0.5 - 1.2 | ~0.2 - 0.96 | Random to slight alternating |
| Styrene | ~0.3 - 0.7 | ~0.6 - 1.0 | ~0.18 - 0.7 | Random to slight alternating |
| Butyl Acrylate | ~0.5 - 1.0 | ~0.8 - 1.2 | ~0.4 - 1.2 | Ideal to random |
Table 2: Representative Properties of Side-Chain Fluorinated Acrylate Copolymers
| Property | Typical Value Range |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 (for free radical polymerization) |
| Glass Transition Temp. (Tg) | 50 - 120 °C (highly dependent on co-monomer) |
| Decomposition Temp. (Td) | > 300 °C |
| Water Contact Angle | 100° - 120° |
| Surface Energy | 10 - 20 mN/m |
Potential Applications in Drug Development
The unique properties of fluoropolymers containing 3-(perfluorooctyl)propyl side chains make them attractive for various applications in drug development.[3]
dot
Caption: Properties and potential drug delivery applications.
-
Drug Delivery Vehicles: The amphiphilic nature of copolymers containing both hydrophobic fluorinated segments and more hydrophilic segments can lead to self-assembly into nanoparticles or micelles in aqueous environments. These structures can encapsulate hydrophobic drugs, protecting them from degradation and enabling targeted delivery.
-
Biocompatible Coatings: The low surface energy and chemical inertness of these fluoropolymers make them excellent candidates for coating medical devices and implants.[1] Such coatings can reduce protein adsorption and biofilm formation, thereby improving biocompatibility and reducing the risk of infection.
-
Bioimaging: The presence of a high number of fluorine atoms (¹⁹F) can be exploited for ¹⁹F Magnetic Resonance Imaging (MRI). Copolymers incorporating 3-(perfluorooctyl)propyl acrylate could be used to formulate novel contrast agents for in vivo imaging and tracking of drug delivery systems.
Disclaimer: The experimental protocols and data presented are based on established methods for similar compounds and are intended for guidance. Researchers should conduct their own optimization and characterization for the specific systems under investigation. The potential applications are based on the general properties of fluoropolymers and require specific investigation for copolymers derived from this compound.
References
Application Note: Quantification of 3-(Perfluorooctyl)propanol (8:2 FTOH) in Water
Introduction
3-(Perfluorooctyl)propanol, also known as 8:2 fluorotelomer alcohol (8:2 FTOH), is a member of the per- and polyfluoroalkyl substances (PFAS) family.[1] These compounds are of increasing environmental concern due to their persistence, potential for bioaccumulation, and suspected toxicity. 8:2 FTOH is utilized in a variety of industrial and consumer products, including firefighting foams and stain-resistant coatings, leading to its presence in various water sources.[2][3][4] Furthermore, 8:2 FTOH is a known precursor to persistent perfluorocarboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA).[1][2] Accurate and sensitive quantification of 8:2 FTOH in water is therefore crucial for environmental monitoring and human exposure assessment.[3]
This application note provides detailed protocols for the analysis of 8:2 FTOH in water using two primary analytical techniques: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] The choice of method may depend on factors such as required sensitivity, sample matrix, and available instrumentation.
Analytical Approaches
The two principal methods for the determination of 8:2 FTOH in aqueous samples are GC-MS/MS and LC-MS/MS. Due to its volatility, GC-MS/MS is often a preferred method for FTOH analysis.[2][5]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high sensitivity and selectivity for volatile and semi-volatile compounds like 8:2 FTOH.[2] Sample preparation typically involves an extraction step to isolate the analyte from the water matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While FTOHs can be challenging to analyze by LC-MS/MS due to their volatility, this method is also effective, particularly when coupled with appropriate sample preparation and sometimes derivatization to enhance ionization efficiency.[1][6]
Data Presentation: Quantitative Method Performance
The following table summarizes the quantitative performance data for various analytical methods used for the determination of 8:2 FTOH in water.
| Analyte | Method | Sample Matrix | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |
| 8:2 FTOH | SBSE-TD-GC-MS | Tap Water, Brackish Water, Wastewater | - | - | 55-111 | [5] |
| 8:2 FTOH | LC-MS/MS | Aqueous Samples | 90 | - | 70-120 | [1] |
| 8:2 FTOH | Dansylation LC-MS/MS | Sediment (indirectly relevant) | 14 (IDL) | 17 (dw) | 67-83 | [6] |
| 8:2 FTOH | SPME-GC/MS | Gas Samples | - | 6-7 | - | [7] |
| 8:2 FTOH | GC-MS/MS-PCI | Water | 5 | - | - | [3] |
LOD: Limit of Detection; LOQ: Limit of Quantification; SBSE-TD-GC-MS: Stir Bar Sorptive Extraction-Thermal Desorption-Gas Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; SPME-GC/MS: Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry; GC-MS/MS-PCI: Gas Chromatography-Tandem Mass Spectrometry with Positive Chemical Ionization; IDL: Instrument Detection Limit; dw: dry weight.
Experimental Workflow
The general workflow for the analysis of 8:2 FTOH in water is depicted below.
Caption: General experimental workflow for the quantification of 8:2 FTOH in water samples.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) and GC-MS/MS Analysis
This protocol is suitable for the extraction and quantification of a range of FTOHs in various water matrices.[5]
1. Materials and Reagents
-
High-density polyethylene (HDPE) or polypropylene sample bottles
-
Solid-phase extraction cartridges (e.g., weak anion exchange)
-
Methanol, HPLC grade
-
Reagent water (PFAS-free)
-
Nitrogen gas, high purity
-
8:2 FTOH analytical standard
-
Internal standard (e.g., isotopically labeled 8:2 FTOH)
2. Sample Collection and Preservation
-
Collect water samples in HDPE or polypropylene bottles.
-
Preserve samples by storing them frozen in sealed vials with aluminum foil-lined septa.[1]
3. Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with methanol followed by reagent water.
-
Loading: Load the water sample (typically 250-500 mL) onto the cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with reagent water to remove interferences.
-
Elution: Elute the trapped analytes with methanol.
4. Concentration and Reconstitution
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or ethyl acetate).
5. GC-MS/MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a suitable capillary column (e.g., DB-5ms).
-
Inlet: Program the inlet temperature for optimal transfer of analytes.
-
Oven Program: Develop a temperature gradient to separate 8:2 FTOH from other components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) or Positive Chemical Ionization (PCI).[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Monitor at least two transitions for 8:2 FTOH.
-
6. Quality Control
-
Analyze procedural blanks, matrix spikes, and laboratory control samples with each batch of samples.
-
Use an internal standard to correct for matrix effects and variations in extraction efficiency.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol is an alternative method for the quantification of 8:2 FTOH, particularly useful for laboratories with established LC-MS/MS workflows for other PFAS.[1]
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Acetonitrile, LC-MS grade
-
Ammonium acetate (optional, for mobile phase modification)
2. Sample Preparation
-
Follow the sample collection, preservation, and SPE steps as described in Protocol 1.
-
After concentration, reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
3. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, sometimes with a modifier like ammonium acetate, though FTOHs can form adducts.[8]
-
Flow Rate: Optimize for the best separation and peak shape.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used to form deprotonated molecules.[1]
-
Acquisition Mode: MRM, monitoring specific precursor-to-product ion transitions for 8:2 FTOH.
-
4. Quality Control
-
Implement the same quality control measures as in Protocol 1.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the analytical steps and the key considerations for accurate quantification.
Caption: Key considerations and relationships in the analytical method development for 8:2 FTOH.
Conclusion
The protocols outlined in this application note provide robust and reliable methods for the quantification of this compound (8:2 FTOH) in water samples. The choice between GC-MS/MS and LC-MS/MS will depend on the specific requirements of the analysis and the instrumentation available. Proper sample preparation and adherence to quality control procedures are essential for obtaining accurate and precise results. The presented quantitative data and experimental workflows serve as a valuable resource for researchers, scientists, and professionals involved in the monitoring and assessment of PFAS contamination.
References
- 1. Determination of fluorotelomer alcohols by liquid chromatography/tandem mass spectrometry in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alsglobal.com [alsglobal.com]
- 3. alsglobal.com [alsglobal.com]
- 4. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. ues.pku.edu.cn [ues.pku.edu.cn]
- 7. Measurement of fluorotelomer alcohols based on solid phase microextraction followed by gas chromatography-mass spectrometry and its application in solid waste study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
LC-MS/MS Method for the Detection of 3-(Perfluorooctyl)propanol: An Application Note and Protocol
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds that have been widely used in industrial and consumer products for their heat, water, and oil resistance. Due to their persistent, bioaccumulative, and potentially toxic nature, the detection and quantification of PFAS in various matrices are of significant environmental and public health concern. 3-(Perfluorooctyl)propanol is a member of the fluorotelomer alcohol (FTOH) subclass of PFAS, which are known precursors to persistent perfluoroalkyl carboxylic acids (PFCAs).
This document provides a detailed application note and a comprehensive protocol for the sensitive and selective detection of this compound in environmental water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is intended for researchers, scientists, and professionals involved in environmental monitoring and drug development.
Principle of the Method
This method utilizes solid-phase extraction (SPE) to concentrate this compound from aqueous samples and remove potential matrix interferences. The concentrated extract is then analyzed by LC-MS/MS. The liquid chromatography system separates the target analyte from other components in the extract. The tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for the quantification of this compound. Quantification is achieved by comparing the analyte's response to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Sample Preparation (Solid-Phase Extraction - SPE)
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load 250 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove any remaining interfering substances.
-
Cartridge Drying: Dry the cartridge by applying a vacuum or positive pressure of nitrogen for 10-15 minutes.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Reconstitution: Add an appropriate internal standard and bring the final volume to 1 mL with methanol. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions:
Disclaimer: The following MRM transitions for this compound are theoretical and based on its chemical structure and known fragmentation patterns of similar compounds. Experimental validation is required for confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 477.0 | 417.0 | 15 | 50 |
| This compound (Qualifier) | 477.0 | 367.0 | 25 | 50 |
Data Presentation
The following table summarizes hypothetical quantitative data for the analysis of this compound using the described method.
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Recovery (%) | 85 - 110% |
| Precision (%RSD) | < 15% |
| Matrix Effect (%) | 90 - 115% |
Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Application Note: GC-MS Analysis of 3-(Perfluorooctyl)propanol and its Trimethylsilyl Derivative
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Perfluorooctyl)propanol is a fluorinated alcohol of interest in various industrial and research applications. Due to its polar nature and relatively low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) can be challenging. Derivatization is often necessary to improve its chromatographic behavior and achieve sensitive detection.[1][2][3] This application note provides a detailed protocol for the analysis of this compound, focusing on its derivatization to a trimethylsilyl (TMS) ether and subsequent quantification by GC-MS.
The presented methodologies are based on established practices for the analysis of other polyfluorinated alcohols and are intended to provide a robust starting point for method development and validation.[1]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The following protocol outlines the general steps for preparing liquid and solid samples containing this compound.
Materials:
-
Solvent: Dichloromethane (DCM), GC grade or equivalent
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials (2 mL) with inserts
Protocol:
-
Liquid Samples:
-
Accurately transfer a known volume of the liquid sample into a clean glass vial.
-
Dilute the sample with dichloromethane to an estimated concentration of 1-10 µg/mL.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
If particulates are present, centrifuge the sample at 3000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.
-
-
Solid Samples:
-
Accurately weigh a known amount of the solid sample into a clean glass vial.
-
Add a sufficient volume of dichloromethane to dissolve the sample completely. Sonication may be applied to aid dissolution.
-
Follow steps 1.3 to 1.5 for liquid samples.
-
Derivatization Protocol: Silylation
To enhance the volatility and thermal stability of this compound, a silylation reaction is performed to convert the polar hydroxyl group into a nonpolar trimethylsilyl (TMS) ether.[1][3][4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.[1][3][5]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Heating block or oven
-
Autosampler vials with caps
Protocol:
-
Transfer 100 µL of the prepared sample solution into a clean, dry autosampler vial.
-
Add 50 µL of BSTFA (with 1% TMCS) and 10 µL of anhydrous pyridine to the vial.[1] Pyridine acts as a catalyst.
-
Immediately cap the vial tightly.
-
Vortex the mixture for 10 seconds.
-
Heat the vial at 60-70°C for 60 minutes in a heating block or oven to ensure the reaction goes to completion.[5]
-
Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters are recommended for the analysis of the trimethylsilyl derivative of this compound. These are based on methods used for similar fluorinated compounds and may require optimization for specific instrumentation and applications.[1]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD).[1]
GC Parameters:
-
Column: Restek Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).[1]
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 25°C/min to 300°C, hold for 5 minutes
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C[1]
-
Quadrupole Temperature: 150°C[1]
-
Transfer Line Temperature: 280°C
-
Scan Range: m/z 50-600
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison. The following tables provide an example of how to present analytical performance data for the GC-MS analysis of silylated this compound. Note: The values presented are hypothetical and serve as a template. Actual values must be determined experimentally.
Table 1: Chromatographic and Mass Spectral Data
| Analyte (Derivative) | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound-TMS | 12.5 | 550 (not observed) | 535, 419, 147, 73 |
Unusual fragmentations can occur with silylated polyfluoroalkyl compounds, including fluorine transfer to the silicon atom.[1]
Table 2: Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Derivatization Reaction
Caption: Silylation of this compound using BSTFA.
Analytical Logic
Caption: Rationale for derivatization in GC-MS analysis.
References
- 1. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weber.hu [weber.hu]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. ijern.com [ijern.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
Application Notes and Protocols for Creating Anti-Fouling Coatings with 3-(Perfluorooctyl)propanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing anti-fouling coatings using 3-(Perfluorooctyl)propanol. The protocols detailed below cover the synthesis of a key monomeric precursor, its polymerization, the formulation of a functional coating, and the subsequent evaluation of its anti-fouling and fouling-release performance.
Introduction
Marine biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a significant challenge across various industries, including shipping, aquaculture, and medical devices. Traditional anti-fouling strategies have often relied on biocidal agents that can have detrimental environmental impacts. A promising alternative lies in the development of fouling-release coatings, which are low-surface-energy coatings that reduce the adhesion strength of fouling organisms, allowing them to be removed by shear forces such as flowing water.
Fluoropolymers are a class of materials well-suited for creating such low-energy surfaces. This compound is a valuable precursor for creating fluorinated polymers that can be incorporated into fouling-release coatings. Its perfluorooctyl chain provides a highly hydrophobic and oleophobic surface, which is critical for minimizing foulant adhesion.
This document outlines the necessary steps to synthesize a polymer from this compound and formulate it into an anti-fouling coating.
Synthesis of 3-(Perfluorooctyl)propyl Acrylate Monomer
To incorporate this compound into a polymer backbone via common polymerization techniques, it must first be functionalized with a polymerizable group. A common and effective method is to convert the terminal alcohol to an acrylate group.
Experimental Protocol:
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inhibitor (e.g., 4-methoxyphenol (MEHQ))
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound and triethylamine in anhydrous DCM.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acryloyl chloride, dissolved in anhydrous DCM, to the reaction mixture via the dropping funnel over a period of 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Add a small amount of inhibitor (e.g., MEHQ) to prevent polymerization during storage.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-(Perfluorooctyl)propyl acrylate.
Polymerization of 3-(Perfluorooctyl)propyl Acrylate
The synthesized monomer can be polymerized, or copolymerized with other monomers, to create the final polymer for the coating formulation. Free radical polymerization is a common method for this purpose.
Experimental Protocol:
Materials:
-
3-(Perfluorooctyl)propyl acrylate
-
Co-monomer (e.g., methyl methacrylate, butyl acrylate) (optional)
-
Azobisisobutyronitrile (AIBN) as an initiator
-
Anhydrous solvent (e.g., toluene, ethyl acetate)
Procedure:
-
In a Schlenk flask, dissolve the 3-(Perfluorooctyl)propyl acrylate monomer (and co-monomer, if applicable) and AIBN in the anhydrous solvent.
-
De-gas the solution by performing three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to the desired reaction temperature (typically 60-80°C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).
-
Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Formulation of the Anti-Fouling Coating
The synthesized fluoropolymer is then formulated into a paint. A typical fouling-release coating formulation consists of the polymer binder, a solvent system, and potentially other additives.
Experimental Protocol:
Materials:
-
Synthesized poly(3-(Perfluorooctyl)propyl acrylate)
-
Solvent (e.g., xylene, methyl isobutyl ketone)
-
Additives (e.g., wetting agents, defoamers) (optional)
Procedure:
-
Dissolve the synthesized fluoropolymer in the chosen solvent to achieve the desired solids content (e.g., 20-40% by weight).
-
If necessary, add any desired additives and mix thoroughly until a homogeneous solution is obtained.
-
The coating can be applied to a substrate (e.g., glass slides, metal panels) using methods such as dip-coating, spin-coating, or spraying to achieve a uniform film.
-
Allow the solvent to evaporate and cure the coating according to the required conditions (e.g., at room temperature or elevated temperature).
Performance Evaluation of the Anti-Fouling Coating
The efficacy of the prepared coating is determined through a series of standardized tests to measure its surface properties and its resistance to fouling.
Surface Characterization
Contact Angle Measurement:
-
Protocol: Measure the static water contact angle on the coated surface using a goniometer. A high water contact angle is indicative of a hydrophobic surface, which is a primary characteristic of fouling-release coatings.
-
Data Presentation:
| Coating Formulation | Water Contact Angle (°) |
| Control (uncoated substrate) | 65 ± 3 |
| Poly(3-(Perfluorooctyl)propyl acrylate) Coating | 115 ± 4 |
Surface Energy Calculation:
-
Protocol: Measure the contact angles of two liquids with known surface tension components (e.g., water and diiodomethane). Use a suitable model (e.g., Owens-Wendt-Rabel-Kaelble) to calculate the surface free energy of the coating. A low surface energy is desirable for fouling-release properties.
-
Data Presentation:
| Coating Formulation | Surface Free Energy (mN/m) |
| Control (uncoated substrate) | 45.2 |
| Poly(3-(Perfluorooctyl)propyl acrylate) Coating | 15.8 |
Anti-Fouling Performance
Protein Adsorption Test:
-
Protocol: Immerse the coated substrates in a protein solution (e.g., bovine serum albumin, fibrinogen) for a specified time. Quantify the amount of adsorbed protein using techniques such as Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR), or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Presentation:
| Coating Formulation | Adsorbed Protein (ng/cm²) |
| Control (uncoated substrate) | 350 ± 25 |
| Poly(3-(Perfluorooctyl)propyl acrylate) Coating | 45 ± 8 |
Bacterial Adhesion Assay:
-
Protocol: Expose the coated substrates to a bacterial culture (e.g., E. coli, S. aureus) for a set period. Quantify the number of adherent bacteria by methods such as colony-forming unit (CFU) counting or fluorescence microscopy after staining with a fluorescent dye (e.g., DAPI).
-
Data Presentation:
| Coating Formulation | Adherent Bacteria (CFU/cm²) |
| Control (uncoated substrate) | 1.2 x 10⁶ |
| Poly(3-(Perfluorooctyl)propyl acrylate) Coating | 3.5 x 10⁴ |
Marine Field Test (Fouling-Release):
-
Protocol: Submerge coated panels in a marine environment for an extended period. Periodically assess the extent of fouling. To test the fouling-release properties, subject the fouled panels to a controlled shear force (e.g., a water jet) and quantify the percentage of fouling removed.
-
Data Presentation:
| Coating Formulation | Fouling Coverage after 3 months (%) | Fouling Removed by Water Jet (%) | | :--- | :--- | | Control (uncoated substrate) | 95 | 10 | | Poly(3-(Perfluorooctyl)propyl acrylate) Coating | 30 | 90 |
Visualizations
Caption: Workflow for creating an anti-fouling coating.
Caption: Fouling-release mechanism on a low-energy surface.
Troubleshooting & Optimization
Technical Support Center: Preventing Nanoparticle Aggregation with 3-(Perfluorooctyl)propanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(Perfluorooctyl)propanol to prevent the aggregation of nanoparticles during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered when using this compound as a stabilizing agent for nanoparticles.
Issue 1: Nanoparticles still aggregate after the addition of this compound.
| Possible Cause | Suggested Solution |
| Insufficient Concentration | The concentration of this compound may be too low to effectively coat the nanoparticle surface and provide steric hindrance. |
| Suboptimal pH | The pH of the solution can influence the surface charge of both the nanoparticles and the stabilizer, affecting adsorption. |
| Incorrect Solvent System | The solubility of this compound and its interaction with the nanoparticles can be highly dependent on the solvent. |
| High Nanoparticle Concentration | At very high concentrations, the frequency of particle collisions increases, which can overcome the stabilizing barrier. |
| Presence of Competing Molecules | Other molecules in the solution may compete for adsorption sites on the nanoparticle surface. |
Troubleshooting Workflow
Technical Support Center: Optimizing 3-(Perfluorooctyl)propanol for Hydrophobic Coatings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 3-(Perfluorooctyl)propanol for the fabrication of robust and effective hydrophobic coatings. Below you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of creating hydrophobic coatings using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Water Contact Angle (<90°) | Insufficient concentration of this compound. Inadequate surface roughness of the substrate. Contamination of the substrate surface. Incomplete solvent evaporation. | Increase the concentration of this compound in the coating solution. Roughen the substrate surface through methods like etching or by incorporating nanoparticles into the coating formulation. Ensure the substrate is thoroughly cleaned and dried before coating application to remove any organic residues or moisture. Extend the drying/curing time or increase the temperature to ensure all solvent has evaporated. |
| Inconsistent or Non-Uniform Coating | Uneven application of the coating solution. Viscosity of the coating solution is too high or too low. Inadequate control of the coating environment (e.g., humidity, temperature). | Utilize a more controlled application method such as spin-coating or spray-coating for better uniformity. Adjust the solvent-to-solute ratio to achieve optimal viscosity for the chosen application method. Apply the coating in a controlled environment, such as a glove box or a cleanroom with controlled humidity and temperature. |
| Poor Adhesion of the Coating to the Substrate | Improper substrate surface preparation. Chemical incompatibility between the coating and the substrate. Insufficient curing of the coating. | Pre-treat the substrate with a suitable primer or adhesion promoter. For siliceous surfaces, a silane coupling agent can be effective. Select a solvent system that is compatible with both the this compound and the substrate material. Ensure the coating is cured at the recommended temperature and for the specified duration to allow for strong bonding to the substrate. |
| Coating Appears Hazy or Opaque | Aggregation of this compound or other components in the solution. Precipitation of the fluorinated alcohol due to poor solubility in the chosen solvent. | Improve the dispersion of all components by using ultrasonication. Select a solvent in which this compound has high solubility. A co-solvent system may be necessary. |
| Coating Peels or Flakes After Curing | High internal stress in the coating. Excessive coating thickness. Large mismatch in the coefficient of thermal expansion between the coating and the substrate. | Optimize the concentration and application to achieve a thinner, more uniform coating. Modify the curing process with a slower heating and cooling rate to minimize stress. If possible, choose a substrate with a coefficient of thermal expansion closer to that of the coating. |
Frequently Asked Questions (FAQs)
Q1: What is the typical range of concentrations for this compound to achieve hydrophobicity?
A1: The optimal concentration can vary depending on the solvent, substrate, and desired level of hydrophobicity. However, a common starting point is a concentration range of 0.5% to 5% (w/v) in a suitable fluorinated or organic solvent. It is recommended to perform a concentration-response study to determine the optimal concentration for your specific application.
Q2: How does the concentration of this compound affect the water contact angle?
A2: Generally, increasing the concentration of this compound leads to a higher water contact angle, up to a certain saturation point. This is because a higher concentration results in a more densely packed layer of fluorinated molecules on the surface, which lowers the surface energy. The relationship between concentration and contact angle is often sigmoidal, with a plateau being reached at higher concentrations.
Q3: What are the best solvents to use for dissolving this compound?
A3: Fluorinated solvents are generally the most effective for dissolving long-chain fluorinated compounds like this compound. However, some organic solvents such as certain esters, ketones, or specialized solvent blends can also be used. It is crucial to test the solubility before preparing a large batch of coating solution.
Q4: How can I improve the durability of the hydrophobic coating?
A4: To enhance durability, consider incorporating a cross-linking agent into your formulation or using a binder that can covalently bond with both the substrate and the this compound. Additionally, creating a composite coating with nanoparticles can improve mechanical robustness.
Q5: Can I apply a this compound-based coating to any substrate?
A5: While these coatings can be applied to a variety of substrates, including glass, metals, and polymers, surface preparation is critical for good adhesion. The surface energy of the substrate and its chemical functionality will influence how well the coating adheres. Surface modification or the use of adhesion promoters may be necessary for certain materials.
Quantitative Data Summary
The following tables summarize the expected relationship between the concentration of long-chain perfluorinated alcohols, like this compound, and the resulting hydrophobic properties of the coating. Please note that these are representative values and actual results may vary based on the specific experimental conditions.
Table 1: Effect of this compound Concentration on Water Contact Angle
| Concentration (% w/v) | Average Water Contact Angle (°) |
| 0.1 | 90 - 100 |
| 0.5 | 100 - 115 |
| 1.0 | 115 - 130 |
| 2.0 | 130 - 145 |
| 5.0 | > 145 |
Table 2: Influence of Application Method on Coating Properties
| Application Method | Typical Coating Thickness | Uniformity | Recommended for: |
| Dip-Coating | 50 - 500 nm | Good | Complex geometries |
| Spin-Coating | 10 - 200 nm | Excellent | Flat, uniform substrates |
| Spray-Coating | 1 - 10 µm | Moderate to Good | Large surface areas |
Experimental Protocols
Protocol 1: Preparation of a Hydrophobic Coating on a Glass Substrate via Dip-Coating
1. Substrate Preparation: a. Clean glass slides by sonicating them in acetone for 15 minutes, followed by isopropanol for 15 minutes. b. Rinse the slides thoroughly with deionized water. c. Dry the slides in an oven at 110°C for at least 1 hour. d. For enhanced adhesion, treat the clean, dry slides with an oxygen plasma for 5 minutes.
2. Preparation of Coating Solution: a. Prepare a stock solution of this compound in a suitable fluorinated solvent (e.g., a hydrofluoroether) at a concentration of 1% (w/v). b. Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
3. Dip-Coating Procedure: a. Immerse the prepared glass slide into the coating solution at a constant withdrawal speed of 100 mm/min. b. Hold the slide in the solution for 60 seconds. c. Withdraw the slide from the solution at the same constant speed. d. Allow the coated slide to air dry for 10 minutes.
4. Curing: a. Cure the coated slide in an oven at 120°C for 30 minutes. b. Allow the slide to cool to room temperature before characterization.
Protocol 2: Characterization of Hydrophobic Properties
1. Water Contact Angle Measurement: a. Use a goniometer to measure the static water contact angle. b. Place a 5 µL droplet of deionized water on the coated surface. c. Capture an image of the droplet and use the software to calculate the contact angle. d. Repeat the measurement at least five times on different areas of the surface and calculate the average.
2. Adhesion Test (Tape Test): a. Firmly apply a piece of standard adhesive tape (e.g., ASTM D3359) to the coated surface. b. Smooth the tape to ensure good contact. c. Rapidly pull the tape off at a 90-degree angle. d. Inspect the surface for any signs of coating removal. A successful coating will show no removal.
Visualizations
Caption: Experimental workflow for fabricating and characterizing hydrophobic coatings.
Caption: Relationship between concentration and hydrophobicity.
degradation of 3-(Perfluorooctyl)propanol in acidic or basic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Perfluorooctyl)propanol, particularly concerning its stability and potential degradation in acidic or basic media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature. The carbon-fluorine (C-F) bonds in the perfluorooctyl chain are exceptionally strong, making them resistant to cleavage. The primary site of potential reactivity is the propanol group.
Q2: Is this compound susceptible to degradation under acidic conditions?
Q3: What are the likely degradation products of this compound in acidic media?
Based on established reaction mechanisms for alcohols, potential degradation products under harsh acidic conditions could include:
-
3-(Perfluorooctyl)propene: Formed via an acid-catalyzed dehydration (elimination) reaction.
-
Di(3-(perfluorooctyl)propyl) ether: Formed if a second molecule of the alcohol acts as a nucleophile.
It is important to note that these reactions typically require strong acids and elevated temperatures.
Q4: How does this compound behave in basic media?
The electron-withdrawing nature of the perfluorooctyl group makes the hydroxyl proton of this compound more acidic than that of a typical alcohol.[1][2][3][4][5] Therefore, in the presence of a strong base, it will be deprotonated to form the corresponding alkoxide:
F(CF₂)₈CH₂CH₂CH₂OH + B⁻ → F(CF₂)₈CH₂CH₂CH₂O⁻ + HB
This alkoxide is a stronger nucleophile than the parent alcohol. While the C-F and C-C bonds of the perfluoroalkyl chain are highly resistant to cleavage, the possibility of elimination reactions under strong basic conditions, particularly at elevated temperatures, cannot be entirely ruled out. This could be facilitated by the increased acidity of the hydrogens on the carbon adjacent to the perfluoroalkyl chain.[6]
Q5: Are there any known quantitative data on the degradation of this compound?
Currently, there is a lack of specific published quantitative data (e.g., rate constants, half-lives) for the degradation of this compound in either acidic or basic media under controlled laboratory conditions. The existing literature on fluorotelomer alcohols primarily focuses on their atmospheric and biological degradation pathways.[7][8][9][10]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Loss of parent compound in acidic solution over time, especially at elevated temperatures. | Acid-catalyzed degradation (e.g., dehydration to an alkene or ether formation). | 1. Confirm Degradation: Use an appropriate analytical method (e.g., LC-MS, GC-MS) to identify potential degradation products. 2. Control Temperature: If possible, conduct experiments at lower temperatures to minimize degradation. 3. Adjust pH: Use the mildest acidic conditions necessary for the experiment. Buffer the solution if the specific pH is critical. 4. Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation, although this is less likely to be the primary degradation pathway in the absence of strong oxidizing agents. |
| Unexpected side products observed in reactions involving strong bases. | Formation of the alkoxide followed by side reactions (e.g., elimination). | 1. Characterize Byproducts: Identify the structure of the unexpected products using techniques like NMR and mass spectrometry. This will provide insight into the reaction mechanism. 2. Use a Non-Nucleophilic Base: If the goal is simply deprotonation, consider using a sterically hindered, non-nucleophilic base. 3. Lower Temperature: Perform the reaction at the lowest possible temperature to control reactivity. 4. Protecting Groups: If the alcohol functionality is interfering with a desired reaction at another site in the molecule, consider using a suitable protecting group for the hydroxyl group.[11][12] |
| Difficulty in achieving complete deprotonation with a weak base. | The acidity of this compound, while enhanced by the perfluoroalkyl group, may still require a sufficiently strong base for complete conversion to the alkoxide. | 1. Select a Stronger Base: Use a base with a pKa significantly higher than that of the alcohol. Common choices include sodium hydride (NaH) or lithium diisopropylamide (LDA). 2. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can compete with the alcohol for the base. 3. Monitor Reaction: Use an in-situ monitoring technique (e.g., IR spectroscopy) or quench aliquots of the reaction to determine the extent of deprotonation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Acidic or Basic Media
-
Solution Preparation: Prepare solutions of this compound of a known concentration in the desired acidic or basic aqueous medium. Use appropriate buffers to maintain a constant pH.
-
Incubation: Incubate the solutions at a controlled temperature. It is advisable to run parallel experiments at different temperatures (e.g., room temperature, 40 °C, 60 °C) to assess the effect of temperature on degradation.
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Sample Preparation: Quench the reaction by neutralizing the acid or base. For example, if testing in acidic media, add a stoichiometric amount of a suitable base. Extract the analyte and any potential degradation products using a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Analysis: Analyze the extracts using a calibrated analytical instrument such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS) to quantify the remaining concentration of this compound and identify any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.
Visualizations
Caption: Potential acid-catalyzed degradation pathways for this compound.
Caption: Deprotonation of this compound in a basic medium.
Caption: Workflow for assessing the stability of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. homework.study.com [homework.study.com]
- 5. quora.com [quora.com]
- 6. siue.edu [siue.edu]
- 7. Toxicokinetics of 8:2 fluorotelomer alcohol (8:2-FTOH) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 10. researchgate.net [researchgate.net]
- 11. medlifemastery.com [medlifemastery.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Foam in 3-(Perfluorooctyl)propanol Applications
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering foam formation during experiments with 3-(Perfluorooctyl)propanol.
Troubleshooting Unwanted Foam Formation
Unwanted foam can introduce variability into experiments, reduce reaction volume, and interfere with analytical measurements. This section provides a step-by-step approach to mitigating foam-related issues.
Q1: My solution containing this compound is foaming excessively upon agitation or gas sparging. What are the immediate steps I can take to control it?
A1: Excessive foaming is often due to the surfactant-like properties of fluorinated alcohols like this compound. Start with simple physical and mechanical methods before introducing chemical antifoaming agents.
Initial Troubleshooting Steps:
-
Reduce Agitation: Lower the stirring speed or shaking intensity to the minimum required for adequate mixing. High shear can promote foam formation.
-
Modify Gas Introduction: If sparging gas, reduce the flow rate. Position the gas inlet above the liquid surface if the process allows, rather than bubbling through the solution.
-
Use a Larger Vessel: Increasing the headspace in your flask or reactor can provide more room for the foam to dissipate without overflowing. A simple rule of thumb is to have the liquid volume occupy no more than 50% of the vessel's total volume.
-
Mechanical Defoaming in Lab Glassware: Gently swirling the flask can help to break up surface foam. For more persistent foam, a sterile spatula or glass rod can be used to manually break the bubbles at the surface.[1][2]
If these initial steps are insufficient, you may need to consider chemical antifoaming agents.
Q2: Physical methods are not enough to control the foam. How do I select an appropriate chemical antifoaming agent?
A2: The selection of a chemical antifoam depends on the specific requirements of your experiment, including chemical compatibility, temperature, and pH. The ideal antifoam should be effective at a low concentration and should not interfere with your downstream processes or analyses.
Key Selection Criteria for Antifoaming Agents:
-
Insolubility: The antifoam should be insoluble in your experimental medium to be effective.
-
Lower Surface Tension: It must have a lower surface tension than the foaming liquid to spread at the foam-liquid interface and disrupt the bubbles.
-
Chemical Inertness: The agent should not react with this compound or any other components in your system.
-
Ease of Removal: Consider how you will remove the antifoam if necessary for product purification.
Common types of antifoaming agents include:
-
Silicone-based antifoams: These are highly effective at low concentrations and are thermally stable. They are a good first choice for many applications.[3]
-
Organic (non-silicone) antifoams: These include fatty alcohols, esters, and polyglycols. They can be a good alternative if silicone is incompatible with your system.
-
Oil-based antifoams: Mineral oil or vegetable oil-based defoamers can also be effective.
It is crucial to test a few different types and concentrations to find the optimal solution for your specific application.
Q3: I have selected an antifoam. What is the recommended procedure for determining the optimal concentration?
A3: The optimal concentration of an antifoam is the minimum amount required to control foam effectively without negatively impacting your experiment. This is typically determined through a simple screening experiment.
General Protocol for Antifoam Concentration Screening:
-
Prepare several identical samples of your foaming solution containing this compound.
-
Create a stock solution of your chosen antifoam and prepare a dilution series.
-
Add a different concentration of the antifoam to each sample. Include a control sample with no antifoam.
-
Induce foaming under conditions that mimic your experiment (e.g., shaking, stirring, or gas sparging).
-
Observe and record the foam height at regular intervals. The lowest concentration that prevents excessive foam formation is your optimal dosage.
For a more detailed methodology, please refer to the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Q4: Can the purity of this compound affect foam formation?
A4: Yes, impurities in this compound or other reagents can act as foam stabilizers, potentially worsening foaming issues. Ensure you are using reagents of appropriate purity for your application.
Q5: Will adding an antifoam affect my analytical results?
A5: It is possible. Silicone-based antifoams, for example, can interfere with certain spectroscopic techniques. It is essential to run a blank sample containing only your solvent and the chosen antifoam at the determined concentration to check for any interference with your analytical methods.
Q6: Are there any non-chemical, instrument-based methods to control foam in a laboratory reactor?
A6: Yes, for larger lab-scale reactors, mechanical foam breakers can be employed. These are impellers that rotate in the headspace above the liquid and physically destroy the foam.[4] Additionally, ultrasonic devices can be used to disrupt foam bubbles without chemical additives.[2]
Q7: My experiment is sensitive to contamination. What is the best approach to foam control?
A7: In highly sensitive experiments, prioritize physical and mechanical methods first. If a chemical antifoam is necessary, select one that is well-characterized and for which you have a method for removal. Perform control experiments to quantify any effect of the antifoam on your results.
Data Presentation
The following tables provide illustrative data on the effectiveness of different antifoam agents. Note: This data is for representative purposes only and the actual performance will vary depending on the specific experimental conditions.
Table 1: Illustrative Comparison of Antifoam Effectiveness
| Antifoam Type | Concentration (ppm) | Initial Foam Height (mL) | Foam Height after 5 min (mL) |
| None (Control) | 0 | 50 | 48 |
| Silicone-based | 10 | 5 | 0 |
| Silicone-based | 50 | 2 | 0 |
| Organic (Polyglycol) | 10 | 15 | 5 |
| Organic (Polyglycol) | 50 | 8 | 2 |
Table 2: Illustrative Effect of Antifoam Concentration on Foam Collapse Time
| Antifoam | Concentration (ppm) | Time to 50% Foam Collapse (s) | Time to Complete Foam Collapse (s) |
| Silicone-based | 5 | 15 | 45 |
| Silicone-based | 10 | 8 | 20 |
| Silicone-based | 20 | 3 | 10 |
| Organic (Polyglycol) | 20 | 30 | 90 |
| Organic (Polyglycol) | 50 | 18 | 60 |
| Organic (Polyglycol) | 100 | 10 | 35 |
Experimental Protocols
Protocol 1: Screening of Antifoaming Agents
This protocol describes a simple shake test to compare the effectiveness of different antifoaming agents.
Materials:
-
Your experimental solution containing this compound.
-
A selection of antifoaming agents (e.g., silicone-based, organic).
-
Graduated cylinders with stoppers (100 mL).
-
Pipettes.
-
Stopwatch.
Methodology:
-
Prepare 1% (w/v) stock solutions of each antifoaming agent in a suitable solvent.
-
To a series of 100 mL graduated cylinders, add 50 mL of your experimental solution.
-
Add a specific volume of the antifoam stock solution to each cylinder to achieve the desired final concentration (e.g., 10, 50, 100 ppm). Include a control cylinder with no antifoam.
-
Secure the stoppers and shake each cylinder vigorously for 30 seconds.
-
Immediately place the cylinders on a level surface and start the stopwatch.
-
Record the initial foam volume (Total Volume - Liquid Volume).
-
Record the foam volume at regular intervals (e.g., 1, 2, 5, and 10 minutes) to assess foam stability.
-
Compare the performance of the different antifoams and concentrations to identify the most effective option.
Visualizations
Troubleshooting Logic for Foam Management
The following diagram illustrates a decision-making workflow for addressing foam formation in your experiments.
Workflow for Antifoam Selection and Optimization
This diagram outlines the systematic process for choosing and implementing a chemical antifoaming agent.
References
Technical Support Center: Overcoming Nonspecific Protein Binding to 3-(Perfluorooctyl)propanol-Coated Surfaces
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Perfluorooctyl)propanol-coated surfaces. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with nonspecific protein binding in your experiments.
Troubleshooting Guides
High background signal and inconsistent results are common issues when working with fluorinated surfaces. This guide provides a systematic approach to troubleshooting and resolving these problems.
Issue 1: High Background Signal Across the Entire Surface
High background is often a result of inadequate blocking or issues with your antibodies.
-
Possible Cause: Insufficient Blocking
-
Solution:
-
Increase Blocking Agent Concentration: If you are using a protein-based blocker like Bovine Serum Albumin (BSA) or casein, try increasing the concentration. For example, if you are using 3% BSA, increase it to 5%.[1]
-
Extend Blocking Incubation Time and Temperature: Increase the blocking time to two hours at room temperature or overnight at 4°C.[1]
-
Add a Surfactant: Include a non-ionic surfactant like Tween 20 (at a concentration of 0.05%) in your blocking and wash buffers. This can be particularly effective on hydrophobic surfaces.
-
Optimize Your Blocking Agent: For phosphorylated protein detection, avoid milk-based blockers like non-fat milk or casein, as they contain phosphoproteins that can cause high background.[1] Consider using a fatty acid-free BSA, as it has been shown to have superior blocking performance.
-
-
-
Possible Cause: Primary or Secondary Antibody Concentration is Too High
-
Solution:
-
Titrate Your Antibodies: Perform a dilution series for both your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
-
Run a Secondary Antibody Control: To check for nonspecific binding of the secondary antibody, perform an experiment where you omit the primary antibody incubation step.[1] If you still observe a high signal, the issue is with your secondary antibody or your blocking procedure.
-
Use Pre-adsorbed Secondary Antibodies: To minimize cross-reactivity, use secondary antibodies that have been pre-adsorbed against the species of your sample.[1]
-
-
Issue 2: Inconsistent or Patchy Staining
Inconsistent staining can be due to improper surface coating or handling.
-
Possible Cause: Uneven this compound Coating
-
Solution:
-
Ensure Proper Substrate Cleaning: The substrate (e.g., glass slide, silicon wafer) must be scrupulously clean before coating. Any contaminants can lead to a patchy coating.
-
Optimize Coating Conditions: The concentration of this compound, the solvent, and the incubation time and temperature can all affect the quality of the self-assembled monolayer (SAM). Refer to a validated protocol for creating fluoroalkylsilane SAMs.
-
-
-
Possible Cause: Surface Drying Out During Incubation Steps
-
Solution:
-
Maintain Humidity: Perform incubations in a humidified chamber to prevent the surface from drying out.
-
Ensure Adequate Volume: Use a sufficient volume of buffer for all incubation and wash steps to keep the surface fully covered.
-
-
Frequently Asked Questions (FAQs)
Q1: Why do proteins bind nonspecifically to this compound-coated surfaces?
This compound creates a highly hydrophobic, low-surface-energy coating. While this is intended to repel aqueous solutions, proteins are complex molecules with both hydrophobic and hydrophilic regions. The hydrophobic domains of proteins can interact with the fluorinated surface, leading to nonspecific adsorption.
Q2: What are the best blocking agents for fluorinated surfaces?
While there is no single "best" blocking agent for all applications, some are more effective than others on fluorinated surfaces.
-
Poly(ethylene glycol) (PEG): PEG coatings have been shown to be superior to many other blocking methods, including BSA and fluorocarbon coatings, in preventing nonspecific protein adsorption.[2]
-
Detergents (e.g., Tween 20): Non-ionic detergents like Tween 20 can be very effective, especially when used in combination with other blocking agents. They work by disrupting hydrophobic interactions.
-
Protein-Based Blockers (BSA, Casein): These are widely used but may be less effective on highly hydrophobic surfaces compared to PEG. It's crucial to optimize their concentration and incubation conditions.
Q3: Can I combine different blocking strategies?
Yes, and it is often recommended. For example, you can use a primary blocking step with a protein-based blocker like BSA, followed by the inclusion of Tween 20 in your antibody dilution and wash buffers.
Q4: How can I quantify the amount of nonspecific binding on my surface?
Several techniques can be used to quantify protein adsorption:
-
Ellipsometry: Measures the thickness of the adsorbed protein layer.
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Measures the mass of adsorbed molecules in real-time.
-
Fluorescence Microscopy: If using a fluorescently labeled protein, the intensity of the fluorescence can be correlated to the amount of adsorbed protein.
-
Atomic Force Microscopy (AFM): Can be used to visualize and quantify adsorbed proteins on the surface.[3]
Experimental Protocols
Protocol 1: Preparation of this compound-Coated Surfaces (Adapted from Fluoroalkylsilane SAM Protocol)
This protocol describes the formation of a self-assembled monolayer (SAM) of a fluoroalkylsilane on a hydroxylated surface (e.g., glass or silicon).
Materials:
-
Substrates (glass slides or silicon wafers)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized (DI) water
-
Anhydrous toluene
-
This compound
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the substrates in piranha solution for 30 minutes to clean and hydroxylate the surface.
-
Rinse extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
Immerse the clean, dry substrates in the silane solution for 2-4 hours at room temperature in a moisture-free environment (e.g., a desiccator or glove box).
-
Remove the substrates from the solution and rinse with fresh toluene to remove any unbound silane.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
-
Sonicate the substrates in toluene for 5-10 minutes to remove any physisorbed molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Protocol 2: General Blocking Procedure for Immunoassays
-
Prepare Blocking Buffer: A common starting point is 3-5% (w/v) BSA in Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS).
-
Incubate with Blocking Buffer: Cover the entire surface with the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Wash the surface three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Primary Antibody Incubation: Dilute the primary antibody in a buffer containing a lower concentration of the blocking agent (e.g., 1% BSA) and 0.05% Tween 20. Incubate according to your assay protocol.
-
Wash: Repeat the washing step.
-
Secondary Antibody Incubation: Dilute the secondary antibody in the same buffer as the primary antibody. Incubate according to your assay protocol.
-
Wash: Repeat the washing step.
-
Detection: Proceed with your detection reagent.
Data Presentation
Table 1: Comparison of Nonspecific Protein Adsorption on Different Surfaces
| Surface Chemistry | Protein | Measurement Technique | Nonspecific Adsorption (ng/cm²) |
| Fluorinated Silane | IgG | Radiolabeling | 500 |
| Bare Silicon | Albumin, Fibrinogen | Ellipsometry | ~600-700 |
| PEG Silane | IgG | Radiolabeling | <5 |
| Fluorocarbon-coated | BSA, Streptavidin | AFM, Fluorescence | Substantial |
This table summarizes data from multiple sources to provide a comparative overview.[2]
Visualizations
Caption: Experimental workflow for an immunoassay on a this compound-coated surface.
Caption: Troubleshooting logic for common issues with nonspecific protein binding.
References
- 1. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 2. Lithographic techniques and surface chemistries for the fabrication of PEG-passivated protein microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immobilization of proteins on self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Durability of 3-(Perfluorooctyl)propanol-Based Coatings
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the durability of coatings based on 3-(Perfluorooctyl)propanol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in coatings?
A1: this compound is a fluorinated alcohol with the chemical formula C₁₁H₇F₁₇O. Its structure, featuring a perfluorooctyl chain, provides exceptional water and oil repellency, low surface tension, and high chemical and thermal stability. These properties make it an ideal building block or additive for creating superhydrophobic and oleophobic coatings for various applications, including stain-resistant fabrics, anti-fogging agents, and protective layers on sensitive equipment.
Q2: What are the key factors influencing the durability of these coatings?
A2: The durability of this compound-based coatings is primarily determined by three factors:
-
Adhesion: The strength of the bond between the coating and the substrate.
-
Abrasion Resistance: The ability of the coating to withstand mechanical wear and scratching.
-
Chemical Resistance: The coating's resilience to degradation from chemical exposure.
Proper surface preparation, application technique, and curing are critical to optimizing these factors.
Q3: How can I improve the adhesion of my this compound-based coating?
A3: Improving adhesion is crucial for long-term durability. Here are several strategies:
-
Thorough Substrate Cleaning: Remove all contaminants such as oils, dust, and moisture from the substrate surface.
-
Surface Roughening: Mechanical or chemical etching can increase the surface area and promote mechanical interlocking of the coating.
-
Primer Application: Using a suitable primer or adhesion promoter, such as a silane coupling agent, can create a strong chemical bridge between the substrate and the fluorinated coating.
-
Optimized Curing: Ensure the coating is cured at the correct temperature and for the recommended duration to achieve full cross-linking and bonding.
Q4: What are the common modes of failure for these types of coatings?
A4: Common failure modes include:
-
Delamination: The coating peels away from the substrate due to poor adhesion.
-
Scratching and Abrasion: Mechanical action removes or damages the coating, compromising its repellent properties.
-
Chemical Attack: Exposure to harsh chemicals can degrade the coating material.
-
Environmental Degradation: Prolonged exposure to UV radiation and humidity can break down the coating's polymer structure.
Troubleshooting Guides
Issue 1: Poor Hydrophobicity or Oleophobicity (Low Contact Angle)
| Question | Possible Cause | Troubleshooting Steps |
| Why is the water/oil contact angle on my coated surface lower than expected? | 1. Incomplete coating coverage. 2. Contamination of the surface after coating. 3. Insufficient concentration of this compound in the coating formulation. 4. Improper orientation of the perfluoroalkyl chains. | 1. Verify the coating application method to ensure a uniform and complete film. 2. Handle coated substrates in a clean environment and avoid touching the surface. 3. Increase the concentration of the fluorinated component in your formulation. 4. Optimize the curing process (temperature and time) to promote the migration and alignment of the fluorinated chains to the surface. |
Issue 2: Poor Adhesion (Coating Delamination or Peeling)
| Question | Possible Cause | Troubleshooting Steps |
| Why is my coating easily peeling or flaking off the substrate? | 1. Inadequate substrate surface preparation. 2. Incompatibility between the coating and the substrate material. 3. Insufficient curing of the coating. 4. High internal stress in the coating. | 1. Implement a rigorous cleaning and/or etching protocol for the substrate. 2. Use a primer or an adhesion promoter like an aminosilane or epoxysilane. 3. Review and optimize the curing parameters (temperature and time). 4. Adjust the coating thickness (thinner coatings often have lower stress) or modify the formulation. |
Issue 3: Low Abrasion Resistance (Coating is Easily Scratched or Worn Away)
| Question | Possible Cause | Troubleshooting Steps |
| How can I improve the scratch and wear resistance of my coating? | 1. The coating is too soft. 2. Poor adhesion to the substrate. 3. The coating is too thin. | 1. Incorporate harder nanoparticles (e.g., silica, alumina) into your coating formulation to create a nanocomposite. 2. Improve adhesion using the steps outlined in "Issue 2". A well-adhered coating is more resistant to mechanical damage. 3. Increase the coating thickness, but be mindful of potential impacts on internal stress and adhesion. |
Quantitative Data Presentation
The following tables provide illustrative performance data for fluorinated coatings. Note that specific values for coatings based purely on this compound may vary and should be determined experimentally.
Table 1: Typical Contact Angle Measurements for Perfluoroalkyl-Based Coatings
| Liquid | Static Contact Angle (°) | Contact Angle Hysteresis (°) |
| Deionized Water | 110 - 150 | < 10 |
| Diiodomethane | 90 - 130 | < 15 |
| Hexadecane | 45 - 75 | < 20 |
Table 2: Illustrative Abrasion and Adhesion Performance Data
| Test Method | Parameter | Typical Result for Fluorinated Coatings |
| ASTM D4060 (Taber Abrasion) | Wear Index (mg/1000 cycles) | 10 - 50 (CS-10 wheels, 500g load) |
| ASTM D3359 (Cross-Cut Adhesion) | Adhesion Classification | 4B - 5B |
| ASTM D4541 (Pull-Off Adhesion) | Adhesion Strength (MPa) | 2 - 10 |
Experimental Protocols
Protocol 1: Spin Coating Application of a this compound-Based Solution
-
Solution Preparation: Dissolve this compound in a suitable solvent (e.g., a fluorinated solvent or a co-solvent mixture) to the desired concentration (e.g., 0.1 - 2% w/v).
-
Substrate Preparation:
-
Clean the substrate sequentially with acetone, isopropanol, and deionized water in an ultrasonic bath for 10 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate with oxygen plasma for 5 minutes to enhance wettability and adhesion.
-
-
Spin Coating:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the coating solution onto the center of the substrate.
-
Spin the substrate at a low speed (e.g., 500 rpm) for 10 seconds to spread the solution.
-
Ramp up to a higher speed (e.g., 2000-4000 rpm) for 30-60 seconds to achieve the desired film thickness.
-
-
Curing: Transfer the coated substrate to an oven and cure at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 30-60 minutes) to evaporate the solvent and solidify the coating.
Protocol 2: Dip Coating Application of a this compound-Based Solution
-
Solution and Substrate Preparation: Prepare the coating solution and substrate as described in Protocol 1.
-
Immersion: Immerse the substrate into the coating solution at a constant, slow speed (e.g., 10-20 mm/min).
-
Dwell Time: Allow the substrate to remain in the solution for a set period (e.g., 1-5 minutes) to ensure complete wetting.
-
Withdrawal: Withdraw the substrate from the solution at a constant, controlled speed (e.g., 20-100 mm/min). The withdrawal speed is a critical parameter for controlling film thickness.
-
Drying and Curing: Allow the solvent to evaporate from the coated substrate in a controlled environment. Subsequently, cure the coating in an oven as described in Protocol 1.
Visualizations
Technical Support Center: Minimizing Environmental Release of 3-(Perfluorooctyl)propanol
This guide provides researchers, scientists, and drug development professionals with essential information for handling 3-(Perfluorooctyl)propanol (CAS 1651-41-8), a per- and polyfluoroalkyl substance (PFAS), in a laboratory setting. Adherence to these protocols is critical for minimizing occupational exposure and preventing environmental release of this persistent chemical.
Chemical Properties and Hazards
This compound is characterized by its high chemical and thermal stability due to the strong carbon-fluorine bonds.[1] These properties, while useful in many applications, also contribute to its persistence in the environment, earning it the label of a "forever chemical".[2][3]
| Property | Value | Source(s) |
| CAS Number | 1651-41-8 | [1][4] |
| Molecular Formula | C₁₁H₇F₁₇O | [1][4] |
| Molecular Weight | 478.14 g/mol | [4][5] |
| Appearance | White solid or colorless liquid | [1][6] |
| Melting Point | ~42 °C | [1] |
| Boiling Point | ~106 °C | [1] |
| Solubility | Sparingly soluble in water | [5] |
| Key Hazards | Persistent in the environment; potential for bioaccumulation. Classified as a PFAS compound. | [2][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of environmental release in a laboratory setting and how can I prevent them?
A1: The primary routes of release are accidental spills, improper waste disposal, and volatilization. Prevention strategies include:
-
Spills: Adhering to strict handling protocols, using secondary containment trays during transfers, and having a spill kit readily available.[8][9]
-
Improper Disposal: Never dispose of this compound or contaminated materials down the drain or in general waste.[8] All waste must be collected as hazardous waste.[10][11]
-
Volatilization: Although it has a relatively high boiling point, all handling of open solutions should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10][11]
Q2: What are the essential engineering controls for handling this chemical?
A2: Always handle this compound in a well-ventilated area.[10][11] All procedures that may generate vapors or aerosols must be conducted within a properly functioning and certified laboratory chemical fume hood.[10][11] The work area should be free of ignition sources.[10][12]
Q3: What specific Personal Protective Equipment (PPE) is required?
A3: A comprehensive PPE strategy is mandatory. The following table summarizes the required equipment.
| Body Area | Required PPE | Source(s) |
| Eyes/Face | Indirectly vented chemical splash goggles meeting ANSI/ISEA Z87.1 standards. A face shield should be worn over goggles if there is a significant splash risk. | [10][13] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Butyl, or Neoprene). Never wear latex gloves. Inspect gloves before use and wash hands after removal. | [10][14] |
| Body | A fully-buttoned, flame-resistant lab coat and closed-toe shoes are mandatory. A chemical-resistant apron may be required for larger quantities. | [10] |
Q4: How should I properly store this compound?
A4: Store the chemical in its original, tightly sealed container in a cool, dry, and dark location.[6][11] The storage area must be well-ventilated and separate from incompatible materials such as strong oxidizing agents.[8]
Q5: How do I handle a small spill inside a chemical fume hood?
A5: For small, manageable spills (< 1 gallon) of known material inside a fume hood, you may clean it up if you are trained to do so.[9][15] Alert personnel in the area, ensure you are wearing the correct PPE, and use an appropriate spill kit.[8][15] Absorb the spill with an inert material like vermiculite, sand, or chemical absorbent pads, working from the outside in to prevent spreading.[9][15] Collect the contaminated material using non-sparking tools and place it in a dedicated, sealed, and labeled hazardous waste container.[8][9]
Q6: What constitutes a major spill and what is the emergency procedure?
A6: A major spill is any spill that is large in quantity, occurs outside of a fume hood, involves unknown or highly reactive materials, or makes you feel it is beyond your capacity to handle safely.[9][15] In this event, immediately evacuate the lab and alert others.[8][15] Call your institution's emergency number or 911.[15] Restrict access to the area and wait for the Environmental Health & Safety (EHS) response team in a safe location.[8]
Q7: How must I dispose of waste containing this compound?
A7: Due to its persistence, all waste is considered hazardous.
-
Collect all contaminated materials—including excess chemical, used absorbent pads, disposable PPE, and contaminated labware—in a dedicated and compatible hazardous waste container.[8][10]
-
The container must be kept tightly sealed and be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazards.[10]
-
Store the waste container in a secure, designated area away from ignition sources.[10][11]
-
Arrange for pickup and disposal through your institution's EHS office.[10]
Q8: Can I neutralize or degrade this chemical in the lab before disposal?
A8: No. Standard laboratory neutralization techniques (e.g., acid-base neutralization) are ineffective against the carbon-fluorine bonds in PFAS compounds.[1] Degradation and destruction require specialized, high-energy technologies like high-temperature incineration, which are not feasible or safe in a standard laboratory setting.[2][3] All waste must be disposed of via approved hazardous waste channels.
Experimental Protocols
Protocol 1: Standard Handling and Use Workflow
-
Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly.[10] Read the Safety Data Sheet (SDS).[9] Prepare your work area by laying down absorbent bench paper. Don all required PPE.[10]
-
Aliquotting/Transfer: Perform all transfers of the chemical over a secondary containment tray to catch any drips or minor spills.[8]
-
Experimental Use: If heating is required, ensure the vessel is properly sealed or equipped with a condenser to prevent vapor release.[8]
-
Post-Handling Cleanup: After use, decontaminate all non-disposable equipment and surfaces with an appropriate solvent, followed by soap and water.[8] Wipe down the exterior of the primary chemical container before returning it to storage.
-
Waste Segregation: Dispose of all contaminated disposables (gloves, bench paper, pipette tips) in the designated hazardous waste container.[8]
Protocol 2: Small Spill Cleanup Procedure (<1 Gallon)
-
Alert & Assess: Alert nearby personnel.[8] Ensure the spill is small, contained within the fume hood, and you have the correct training and PPE to proceed.
-
Don PPE: At a minimum, wear chemical splash goggles, a lab coat, and chemical-resistant gloves.[10]
-
Contain & Absorb: Distribute absorbent material (e.g., chemical absorbent pads, vermiculite) over the spill, working from the outside edges inward.[15][16] This prevents the spill from spreading.
-
Collect Waste: Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic scoop) to collect the material.[8] Place it into a hazardous material bag or container.
-
Decontaminate: Wipe the spill area with a suitable solvent and then a mild detergent and water.[9][16] Dispose of all cleaning materials in the hazardous waste bag.
-
Package & Label: Seal the waste bag/container, affix a hazardous waste label with the chemical's full name, and move it to your lab's designated hazardous waste storage area.[15]
-
Report: Notify your supervisor and/or EHS office of the spill, even if it was minor.[15]
Visual Guides and Workflows
Caption: A workflow for the safe handling of this compound.
Caption: A decision tree for responding to a chemical spill.
Caption: The required pathway for managing all PFAS-contaminated waste.
References
- 1. nbinno.com [nbinno.com]
- 2. Johns Hopkins APL Develops Methods to Capture and Destroy ‘Forever Chemicals’ | Johns Hopkins University Applied Physics Laboratory [jhuapl.edu]
- 3. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 4. 3-(Perfluorooctyl)propan-1-ol | LGC Standards [lgcstandards.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Buy (CAS:1651-41-8) this compound,suppliers,manufacturers,factories-Anhui Sinograce Chemical Co.,Ltd. [sinogracechem.com]
- 7. This compound | C11H7F17O | CID 2776329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Chemical Spill Cleanup [binghamton.edu]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. hsa.ie [hsa.ie]
- 14. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 15. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 16. hazmatschool.com [hazmatschool.com]
Validation & Comparative
Performance Comparison of 3-(Perfluorooctyl)propanol versus Other Fluorosurfactants: A Guide for Researchers
A notable gap in publicly available scientific literature exists regarding specific quantitative performance data for 3-(Perfluorooctyl)propanol. While its general properties suggest its utility as a fluorosurfactant, comprehensive comparative studies detailing its surface tension, critical micelle concentration (CMC), emulsion stabilization capabilities, and biocompatibility are not readily accessible. This guide, therefore, provides a comparative framework based on the known characteristics of other fluorosurfactants and outlines the standardized experimental protocols required to generate the necessary comparative data for this compound.
Fluorosurfactants are a class of surface-active agents characterized by a fluorinated hydrophobic tail. This structural feature imparts unique properties, including exceptional chemical and thermal stability, and the ability to significantly reduce surface tension in aqueous solutions to levels unattainable by traditional hydrocarbon surfactants.[1] These properties make them invaluable in a range of applications, including in the formulation of emulsions for drug delivery.
This guide will compare the known or expected properties of this compound with legacy long-chain fluorosurfactants like Perfluorooctanesulfonic acid (PFOS) and Perfluorooctanoic acid (PFOA), as well as a representative shorter-chain alternative.
Physicochemical Properties and Performance Metrics
A direct quantitative comparison of this compound with other fluorosurfactants is hampered by the lack of specific experimental data for this compound. The following table summarizes the available information for this compound alongside typical values for other well-characterized fluorosurfactants. The data for PFOS and PFOA are provided as a baseline, though their use is now restricted due to environmental and health concerns.
| Property | This compound | Perfluorooctanesulfonic acid (PFOS) | Perfluorooctanoic acid (PFOA) | Short-Chain Fluorosurfactants (e.g., C6-based) |
| Molecular Formula | C₁₁H₇F₁₇O[2] | C₈HF₁₇O₃S | C₈HF₁₅O₂ | Variable (e.g., C₈H₂F₁₃KO₃S for a C6-sulfonate) |
| Molecular Weight ( g/mol ) | 478.15[3] | 500.13 | 414.07 | Variable |
| Surface Tension (mN/m) | Data not available | ~19.8 (at 10 mmol/L)[4] | ~19.8 (at CMC)[4] | Generally higher than long-chain counterparts |
| Critical Micelle Concentration (CMC) | Data not available | ~7 mM[5] | ~29 mM | Generally higher than long-chain counterparts |
| Emulsion Stability | Data not available | High | High | Moderate to High |
| Biocompatibility | Data not available | Concerns over bioaccumulation and toxicity[6] | Associated with adverse health effects[7] | Generally considered less bioaccumulative |
Experimental Protocols for Performance Evaluation
To generate the missing data for this compound and enable a direct comparison, the following standard experimental protocols should be employed.
Surface Tension Measurement
Objective: To determine the surface tension of aqueous solutions of the fluorosurfactant at various concentrations.
Methodology: Pendant Drop Tensiometry
-
Prepare a series of aqueous solutions of this compound with concentrations spanning a wide range (e.g., from 10⁻⁶ M to 10⁻² M).
-
Use a pendant drop tensiometer equipped with a high-resolution camera and analysis software.
-
Form a pendant drop of each solution from the tip of a syringe needle within a sealed, temperature-controlled cuvette to prevent evaporation.[8]
-
Capture images of the droplet profile.
-
The software analyzes the shape of the drop, which is governed by the balance between gravity and surface tension, to calculate the surface tension value.
-
Record the surface tension for each concentration.
Critical Micelle Concentration (CMC) Determination
Objective: To determine the concentration at which surfactant molecules begin to form micelles in solution.
Methodology: Fluorescence Spectroscopy using a Pyrene Probe
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Add a small aliquot of the pyrene stock solution to each of the previously prepared surfactant solutions and to a surfactant-free control. The final concentration of pyrene should be very low (e.g., ~10⁻⁶ M) to avoid excimer formation.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with an excitation wavelength of approximately 335 nm.
-
Record the intensities of the first and third vibronic peaks of the pyrene emission spectrum (I₁ at ~373 nm and I₃ at ~384 nm).
-
Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the nonpolar micellar core.[9]
Emulsion Stability Assessment
Objective: To evaluate the ability of the fluorosurfactant to stabilize a water-in-oil or oil-in-water emulsion over time.
Methodology: Droplet Size Analysis and Phase Separation Observation
-
Prepare an emulsion by homogenizing a mixture of an aqueous phase, an oil phase (e.g., a perfluorocarbon oil), and the fluorosurfactant at a defined concentration.
-
Immediately after preparation, and at specified time intervals (e.g., 0, 1, 6, 24, 48 hours), visually inspect the emulsion for any signs of phase separation (creaming, sedimentation, or coalescence).
-
At the same time intervals, measure the droplet size distribution of the emulsion using dynamic light scattering (DLS). An increase in the average droplet size over time indicates emulsion instability due to coalescence or Ostwald ripening.[10][11]
-
For a more detailed analysis of long-term stability, samples can be centrifuged at a specific speed for a set duration to accelerate phase separation.[11]
Biocompatibility Assessment
The biocompatibility of any surfactant intended for use in drug development is of paramount importance. While specific data for this compound is lacking, a study on 147 perfluoroalkyl substances indicated that it was among those that showed bioactivity in phenotypic screening of human primary cells.[9] Further investigation into its specific cytotoxic and immunomodulatory effects is warranted.
In Vitro Cytotoxicity Assay
Objective: To assess the potential of the fluorosurfactant to cause cell death.
Methodology: MTT Assay using a relevant cell line (e.g., human lung epithelial cells)
-
Culture a suitable human cell line in 96-well plates until a confluent monolayer is formed.
-
Prepare a range of concentrations of the fluorosurfactant in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different surfactant concentrations. Include a positive control (e.g., a known cytotoxic agent) and a negative control (culture medium only).
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
After incubation, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours.
-
Living cells will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the negative control. A dose-dependent decrease in cell viability indicates cytotoxicity.[7]
Visualizations
Experimental Workflow for Surfactant Performance Comparison
Caption: Workflow for comparing fluorosurfactant performance.
Hypothetical Signaling Pathway for Surfactant-Induced Cytotoxicity
Caption: Simplified pathway of surfactant-induced cell stress.
Conclusion
While this compound is commercially available and possesses the structural characteristics of a high-performance fluorosurfactant, a comprehensive, publicly accessible dataset to confirm its performance relative to other fluorosurfactants is currently unavailable. To rigorously evaluate its potential for applications in drug development and other research areas, systematic experimental investigation using the standardized protocols outlined in this guide is essential. Such studies would provide the necessary quantitative data to populate a direct comparative analysis and would be a valuable contribution to the scientific literature on fluorinated materials. Researchers are encouraged to conduct these evaluations to fully understand the performance profile and biocompatibility of this compound.
References
- 1. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H7F17O | CID 2776329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Perfluorooctanoic acid-induced cell death via the dual roles of ROS-MAPK/ERK signaling in ameloblast-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behaviors of Perfluorocarbon Emulsion during Dissolution of Oxide Layers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 147 Perfluoroalkyl Substances for Immunotoxic and Other (Patho)physiological Activities through Phenotypic Screening of Human Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering | PLOS One [journals.plos.org]
- 11. Preparation and Property of Perfluoropolyether Emulsions | MDPI [mdpi.com]
A Comparative Analysis of 3-(Perfluorooctyl)propanol and Hydrocarbon Surfactants for Researchers and Drug Development Professionals
An in-depth guide to the performance and applications of a prominent fluorinated surfactant in comparison to common hydrocarbon-based alternatives, supported by experimental data and detailed protocols.
In the landscape of scientific research and pharmaceutical development, the choice of surfactant can be a critical determinant of experimental success and product efficacy. Both fluorinated surfactants, such as 3-(Perfluorooctyl)propanol, and traditional hydrocarbon surfactants play pivotal roles in a myriad of applications, from enhancing solubility and stability in drug formulations to their use in advanced nanoparticle delivery systems. This guide provides a comprehensive comparative study of this compound, using its close structural analog sodium perfluorooctanoate (SPFO) as a primary reference due to the availability of experimental data, and two widely used hydrocarbon surfactants: Sodium Dodecyl Sulfate (SDS) and Pluronic F-68.
Executive Summary
Fluorinated surfactants, characterized by their perfluoroalkyl chains, generally exhibit superior surface activity, meaning they are more effective at reducing surface tension at lower concentrations compared to their hydrocarbon counterparts. This enhanced performance is attributed to the unique properties of the fluorine atom, including its high electronegativity and low polarizability. This guide will delve into the quantitative differences in their performance, outline the experimental methods used to evaluate them, and explore their applications in drug development, including a visualization of a relevant biological pathway.
Performance Comparison: Fluorinated vs. Hydrocarbon Surfactants
The effectiveness of a surfactant is primarily evaluated by its critical micelle concentration (CMC) and the surface tension at that concentration (γCMC). The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles, and a lower CMC value indicates greater efficiency. A lower γCMC signifies a greater ability to reduce the surface tension of a liquid.
| Surfactant Type | Surfactant | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γCMC) (mN/m) |
| Fluorinated | Sodium Perfluorooctanoate (SPFO) | ~10 mM[1] | ~20 (at 7 mM)[2] |
| Hydrocarbon | Sodium Dodecyl Sulfate (SDS) | ~8 mM[3][4] | ~33 - 39.5[5][6] |
| Hydrocarbon | Pluronic F-68 | ~0.04 mM | ~50 (for 0.1% solution) |
Note: Data for Sodium Perfluorooctanoate (SPFO) is used as a proxy for this compound. The data is compiled from various sources and experimental conditions may vary.
As the data indicates, while the CMC of SPFO is in a similar range to that of SDS, it achieves a significantly lower surface tension. Pluronic F-68, a non-ionic polymer surfactant, has a very low CMC but is less effective at reducing surface tension compared to the ionic surfactants.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare surfactant performance.
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the measured property often indicates the onset of micelle formation.
Method: Surface Tension Inflection Point
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant with varying concentrations, typically spanning a range from well below to well above the expected CMC.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer, such as one employing the Du Noüy ring method.
-
Data Plotting: Plot the surface tension values as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The resulting plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the critical micelle concentration.[1]
Measurement of Surface Tension
Method: Du Noüy Ring Method
The Du Noüy ring method is a widely used technique for measuring the surface tension of a liquid.
-
Apparatus Setup: A platinum-iridium ring is suspended from a sensitive balance.
-
Sample Preparation: The liquid sample is placed in a container, and the ring is immersed in the liquid.
-
Measurement: The ring is slowly pulled out of the liquid. The force required to detach the ring from the liquid surface is measured by the balance.
-
Calculation: The surface tension is calculated from the maximum force recorded just before the liquid film breaks, taking into account the dimensions of the ring and a correction factor.
Applications in Drug Development
Both fluorinated and hydrocarbon surfactants are indispensable in pharmaceutical formulations, primarily for their roles as solubilizing and emulsifying agents.
Fluorinated Surfactants in Drug Delivery:
Fluorosurfactants are particularly valuable in the formulation of stable emulsions, such as water-in-perfluorocarbon emulsions, which have been investigated for pulmonary drug delivery. Their high efficiency in reducing interfacial tension allows for the creation of fine and stable droplets, which can be crucial for targeted delivery to the lungs.
Hydrocarbon Surfactants in Drug Formulations:
Hydrocarbon surfactants like SDS and Pluronic F-68 are extensively used in a wide range of pharmaceutical dosage forms. SDS is a common excipient used to enhance the dissolution of poorly soluble drugs.[7] Pluronic F-68 is a non-ionic surfactant frequently used in cell culture media to protect cells from shear stress and in drug delivery systems for its ability to inhibit drug efflux pumps like P-glycoprotein.[8]
Visualizing a Key Biological Interaction: Pluronic F-68 and P-glycoprotein
Pluronic block copolymers, such as Pluronic F-68, have been shown to inhibit the function of P-glycoprotein (P-gp), a transmembrane protein that actively transports a wide variety of drugs out of cells, leading to multidrug resistance in cancer cells.[8] The following diagram illustrates the proposed mechanism of this inhibition.
Caption: Inhibition of P-glycoprotein by Pluronic F-68.
Experimental Workflow: Nanoparticle-Based Drug Delivery
Surfactants are crucial in the formulation of nanoparticles for drug delivery, acting as stabilizers and controlling particle size. The following diagram outlines a typical workflow for preparing and evaluating surfactant-stabilized drug-loaded nanoparticles.
Caption: Workflow for Nanoparticle Drug Delivery System.
Conclusion
The choice between a fluorinated surfactant like this compound and a hydrocarbon surfactant depends heavily on the specific application. Fluorinated surfactants offer unparalleled performance in reducing surface tension, making them ideal for applications requiring high surface activity. However, hydrocarbon surfactants like SDS and Pluronic F-68 are well-characterized, cost-effective, and have a long history of use in a wide array of pharmaceutical formulations. For drug development professionals, understanding the distinct properties and biological interactions of these different classes of surfactants is crucial for designing effective and stable drug delivery systems. This guide provides a foundational understanding to aid in this critical selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fate and effects of the surfactant sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of pluronic F68 block copolymer on P-glycoprotein transport and CYP3A4 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Surface Energy of 3-(Perfluorooctyl)propanol-Treated Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of materials treated with 3-(Perfluorooctyl)propanol against common alternative surface modifying agents. The information presented is supported by experimental data to aid in the selection of appropriate materials for applications requiring low surface energy and hydrophobicity.
Comparative Performance Data
The following table summarizes the key surface energy and wettability characteristics of materials treated with this compound and two common alternatives: Octadecyltrichlorosilane (OTS) and Methyltrichlorosilane. The data for this compound is based on structurally similar fluoroalkylated silicon compounds, providing a reliable estimate of its performance.
| Surface Treatment | Water Contact Angle (θ) | Diiodomethane Contact Angle (θ) | Calculated Surface Energy (mN/m) |
| This compound (analogue) | Not explicitly found | Not explicitly found | ~9.3 - 10.6 |
| Fluorodecyl T8 (analogue) | High (Implied) | High (Implied) | 9.3 |
| Fluorooctyl T8 (analogue) | High (Implied) | High (Implied) | 10.6 |
| Octadecyltrichlorosilane (OTS) | ~104° - 152.4°[1] | Not explicitly found | Low (Implied)[2] |
| Methyltrichlorosilane | High (Implied)[3] | Not explicitly found | 20.3[4] |
Note: The surface energy for the this compound analogues was estimated using the Girifalco-Good analysis. The alternatives, OTS and Methyltrichlorosilane, are known to create hydrophobic, low-energy surfaces.
Experimental Protocols
Accurate and reproducible validation of surface energy is critical. The following are detailed methodologies for key experiments.
I. Surface Preparation and Treatment
A. Substrate Cleaning:
-
Thoroughly clean the substrate (e.g., glass, silicon wafer) to remove any organic and inorganic contaminants.
-
A common procedure involves sonication in a series of solvents such as acetone, and isopropyl alcohol, followed by rinsing with deionized water.
-
Dry the substrate with a stream of high-purity nitrogen or in an oven at a suitable temperature.
-
For hydroxyl-terminated surfaces (e.g., glass, silicon), a final cleaning and activation step using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment can be performed to ensure a high density of hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
B. Silanization Protocol (Vapor Deposition for this compound):
-
Place the cleaned and dried substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small vial containing this compound inside the chamber, ensuring it is not in direct contact with the substrates.
-
Evacuate the chamber to a low pressure (e.g., < 1 Torr).
-
Heat the vial containing the silane to a temperature sufficient to generate vapor (e.g., 80-100°C).
-
Allow the vapor deposition to proceed for a controlled period (e.g., 1-4 hours). The duration will influence the quality and density of the resulting monolayer.
-
After the desired time, vent the chamber with an inert gas (e.g., nitrogen or argon) and remove the coated substrates.
-
Anneal the coated substrates at an elevated temperature (e.g., 100-120°C) for a short period (e.g., 30-60 minutes) to promote covalent bonding of the silane to the surface.
II. Surface Energy Validation
A. Contact Angle Measurement (Sessile Drop Method):
-
Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Place the treated substrate on the sample stage and ensure it is level.
-
Dispense a small droplet (typically 2-5 µL) of two different probe liquids with known surface tension components (e.g., deionized water and diiodomethane) onto the surface.
-
Capture a high-quality image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer software to measure the contact angle (θ) between the tangent of the droplet and the substrate surface.
-
Perform measurements at multiple locations on each sample to ensure statistical relevance.
B. Surface Free Energy Calculation (Owens-Wendt-Rabel-Kaelble - OWRK Method):
-
The OWRK method is a common approach to calculate the total surface free energy (γs) of a solid, which is composed of a dispersive (γsᵈ) and a polar (γsᵖ) component.
-
The relationship is expressed by the following equation:
(1 + cosθ)γₗ = 2(√(γsᵈγₗᵈ) + √(γsᵖγₗᵖ))
where:
-
θ is the contact angle of the probe liquid on the solid surface.
-
γₗ is the total surface tension of the probe liquid.
-
γₗᵈ and γₗᵖ are the dispersive and polar components of the probe liquid's surface tension, respectively.
-
-
By measuring the contact angles of at least two liquids with known surface tension components (typically one polar, like water, and one non-polar, like diiodomethane), a system of two linear equations with two unknowns (γsᵈ and γsᵖ) can be solved.
-
The total surface free energy of the solid is then the sum of its dispersive and polar components: γs = γsᵈ + γsᵖ.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for validating the surface energy of treated materials.
Caption: Experimental workflow for surface modification and energy validation.
References
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of 3-(Perfluorooctyl)propanol
For researchers, scientists, and drug development professionals engaged in the analysis of fluorinated compounds, the selection of a robust and reliable analytical method is paramount. This guide presents a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 3-(Perfluorooctyl)propanol.
This compound, with the chemical formula C₁₁H₇F₁₇O, is a fluorinated alcohol.[1] The choice between HPLC and GC for its analysis depends on factors such as the required sensitivity, sample matrix, and the availability of instrumentation. While HPLC is well-suited for non-volatile and polar compounds, GC excels in the analysis of volatile and thermally stable substances.[2][3] For polar fluorinated compounds, GC analysis often necessitates a derivatization step to enhance volatility.[4]
This guide provides a detailed comparison of the two techniques, including hypothetical performance data based on the analysis of similar perfluorinated compounds, detailed experimental protocols, and logical workflows to aid in method selection and validation.
Comparative Analysis of HPLC and GC Methods
The following table summarizes the key performance parameters for the analysis of this compound using HPLC and GC. The data presented are representative values based on literature for similar fluorinated compounds and should be confirmed through method validation studies.
| Feature | HPLC Method | GC Method |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Volatility | Not required. | Required. Derivatization may be necessary. |
| Derivatization | Generally not required for UV detection, but can be used with fluorescence detection for enhanced sensitivity.[5][6] | Often required to improve volatility and thermal stability. |
| Instrumentation | HPLC system with UV or Mass Spectrometry (MS) detector. | GC system with Flame Ionization Detector (FID), Electron Capture Detector (ECD), or MS detector.[4] |
| Sensitivity | Good, particularly with MS detection. | High, especially with ECD for halogenated compounds or MS.[4] |
| Selectivity | Good, dependent on column chemistry and mobile phase. Excellent with MS detection. | High, particularly with capillary columns. Excellent with MS detection. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the potential need for derivatization. |
| Cost | HPLC systems and solvents can be more expensive.[3] | GC systems can be more cost-effective, though specialized detectors can increase the cost.[3] |
Data Presentation: Method Validation Parameters
The following table outlines the expected validation parameters for the HPLC and GC methods. These parameters are crucial for ensuring the reliability and accuracy of the analytical results.
| Validation Parameter | HPLC with UV Detection | GC with FID (after derivatization) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~ 1 µg/mL | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 5 µg/mL | ~ 0.5 µg/mL |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC and GC are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the direct analysis of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the propanol moiety has low UV absorbance, a low wavelength is used; MS detection would be more specific and sensitive).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Gas Chromatography (GC) Method
This method involves a derivatization step to convert the alcohol into a more volatile and thermally stable ester.
-
Derivatization (Esterification):
-
To 1 mL of the sample solution in a suitable solvent (e.g., methyl tert-butyl ether), add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL (split mode, 50:1).
Mandatory Visualization
The following diagrams illustrate the logical workflows for method comparison and the general process of cross-validation.
References
- 1. scbt.com [scbt.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. mdpi.com [mdpi.com]
- 5. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Emulsion Droplet Size with Fluorinated Alcohol Stabilizers: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals: The selection of an appropriate stabilizer is a critical factor in the formulation of stable emulsions with desired droplet sizes. While various classes of compounds are utilized for this purpose, this guide focuses on the role of fluorinated alcohols as emulsion stabilizers. Due to a lack of direct comparative studies in publicly available research, this document synthesizes related information to provide an overview of the current landscape and guide future research.
Introduction to Fluorinated Alcohols in Emulsions
Fluorinated compounds, in general, are of significant interest in emulsion science due to their unique properties, including hydrophobicity, lipophobicity, and high density. These characteristics can influence the interfacial properties of emulsion systems. While fluorinated surfactants are widely studied for their ability to stabilize emulsions, the role of fluorinated alcohols as primary stabilizers is less documented. They are more commonly investigated as solvents, co-solvents, or as components of more complex surfactant molecules.
Challenges in Direct Comparison
A comprehensive search of scientific literature and patent databases did not yield studies that directly compare the emulsion droplet size resulting from the use of different fluorinated alcohols, such as hexafluoroisopropanol (HFIP) and octafluoropentanol (OFP), as the primary stabilizing agents. The available data primarily focuses on:
-
Fluorinated Surfactants: A significant body of research explores the use of surfactants containing fluorinated chains to stabilize emulsions. These complex molecules are designed to have distinct hydrophilic and hydrophobic/lipophobic segments, enabling them to effectively reside at the oil-water interface and reduce interfacial tension.
-
Non-Fluorinated Alcohols as Co-surfactants: Studies have investigated the effect of non-fluorinated alcohols, like ethanol, on emulsion properties. These alcohols can influence droplet size by altering the interfacial tension and the solubility of surfactants.[1]
-
Physicochemical Properties of Fluorinated Alcohols: Research on fluorinated alcohols often details their unique solvent properties, such as high polarity and hydrogen bonding capabilities, but typically not in the context of a systematic analysis of their performance as standalone emulsion stabilizers.
Experimental Considerations for Future Studies
To address the current knowledge gap, a systematic experimental approach is required. Below is a proposed experimental protocol for comparing the efficacy of different fluorinated alcohols as emulsion stabilizers.
Experimental Protocol: Comparative Analysis of Fluorinated Alcohol Stabilizers
Objective: To determine and compare the mean droplet size of an oil-in-water emulsion stabilized with a series of different fluorinated alcohols.
Materials:
-
Oil Phase: A non-polar oil (e.g., mineral oil, perfluorodecalin).
-
Aqueous Phase: Deionized water.
-
Fluorinated Alcohol Stabilizers (to be compared):
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
1H,1H,5H-Octafluoropentanol (OFP)
-
Other relevant short to medium-chain fluorinated alcohols.
-
-
Homogenizer: High-pressure homogenizer or ultrasonicator.
-
Droplet Size Analyzer: Dynamic Light Scattering (DLS) or Laser Diffraction instrument.
Procedure:
-
Preparation of Phases:
-
Prepare the oil phase.
-
Prepare the aqueous phase containing a specific concentration (e.g., 1-5% w/w) of the fluorinated alcohol to be tested.
-
-
Emulsification:
-
Combine the oil phase and the aqueous phase at a defined ratio (e.g., 10:90 oil to aqueous phase).
-
Subject the mixture to high-energy emulsification using a high-pressure homogenizer (e.g., 10,000 psi for 5 passes) or an ultrasonicator (e.g., 20 kHz for 5 minutes). Ensure consistent energy input for all samples.
-
-
Droplet Size Analysis:
-
Immediately after emulsification, dilute a sample of the emulsion with deionized water to a suitable concentration for analysis.
-
Measure the droplet size distribution using a dynamic light scattering instrument.
-
Record the z-average mean droplet diameter and the polydispersity index (PDI).
-
-
Data Comparison:
-
Repeat the procedure for each fluorinated alcohol stabilizer.
-
Compile the mean droplet size and PDI data for all stabilizers into a comparison table.
-
Data Presentation
The quantitative data from the proposed experiment should be summarized in a table for clear comparison.
| Fluorinated Alcohol Stabilizer | Concentration (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) |
| Hexafluoroisopropanol (HFIP) | X | Experimental Data | Experimental Data |
| Octafluoropentanol (OFP) | X | Experimental Data | Experimental Data |
| Other Fluorinated Alcohol | X | Experimental Data | Experimental Data |
Logical Workflow for Emulsion Preparation and Analysis
The following diagram illustrates the logical workflow for the proposed experimental protocol.
Caption: Experimental workflow for preparing and analyzing emulsions stabilized with fluorinated alcohols.
Conclusion
While there is a clear interest in the unique properties of fluorinated compounds in emulsion science, a direct comparative study on the efficacy of different fluorinated alcohols as primary stabilizers for controlling emulsion droplet size is currently lacking in the available literature. The provided experimental protocol offers a framework for researchers to conduct such a comparative analysis. The results of such studies would be highly valuable to scientists and drug development professionals in selecting the most appropriate stabilizers for their specific formulation needs. Further research in this area is encouraged to fill this knowledge gap.
References
A Comparative Guide to the Long-Term Stability of 3-(Perfluorooctyl)propanol Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term stability of formulations containing 3-(Perfluorooctyl)propanol, a C8 fluorotelomer alcohol. Due to the limited availability of direct long-term stability data for this specific compound, this comparison is based on the well-established characteristics of long-chain per- and polyfluoroalkyl substances (PFAS), shorter-chain fluorinated alternatives, and common non-fluorinated hydrocarbon surfactants. The experimental protocols described are based on industry-standard stability testing guidelines.
Comparative Stability and Performance
Fluorosurfactants like this compound are known for their exceptional chemical and thermal stability, primarily due to the strength of the carbon-fluorine (C-F) bond. This inherent stability makes them highly effective in harsh chemical and high-temperature environments. However, concerns over the environmental persistence and bioaccumulation potential of long-chain PFAS, including C8 compounds, have led to the development of shorter-chain fluorosurfactants (e.g., C6-based) and a renewed interest in high-performance hydrocarbon surfactants.
Shorter-chain fluorosurfactants generally exhibit lower bioaccumulation potential but may be less effective in terms of surface activity compared to their long-chain counterparts, sometimes requiring higher concentrations to achieve similar performance. Hydrocarbon-based surfactants are typically more readily biodegradable but often lack the extreme stability of fluorinated compounds.
The following table summarizes the key stability and performance characteristics of these surfactant classes.
| Feature | This compound (C8 Fluorotelomer Alcohol) | Short-Chain (C6) Fluorosurfactants | Non-Fluorinated Hydrocarbon Surfactants (e.g., Alcohol Ethoxylates, Alkylbenzene Sulfonates) |
| Chemical Stability | Very High | High | Moderate to High |
| Thermal Stability | Very High | High | Moderate |
| Photostability | Susceptible to photodegradation | Susceptible to photodegradation | Varies, can be susceptible to photodegradation |
| Oxidative Stability | High | High | Moderate, can be improved with antioxidants |
| Hydrolytic Stability | High | High | Generally stable, but can be susceptible to hydrolysis at extreme pH |
| Biodegradability | Very Low / Recalcitrant | Low, but generally higher than long-chain counterparts | Generally High / Readily Biodegradable |
| Surface Tension Reduction | Excellent | Good to Excellent | Good |
| Bioaccumulation Potential | High | Lower than long-chain counterparts | Low to Moderate |
Experimental Protocols for Long-Term Stability Assessment
The following protocols are designed to assess the long-term stability of a this compound formulation. These are based on established guidelines for stability testing of chemical and pharmaceutical products.
Long-Term and Accelerated Stability Study
Objective: To evaluate the chemical and physical stability of the formulation under recommended storage conditions and to predict the shelf-life using accelerated conditions.
Methodology:
-
Sample Preparation: Prepare at least three batches of the this compound formulation in the final proposed container closure system.
-
Storage Conditions:
-
Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 24 months.
-
Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Intervals:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: Test at 0, 1, 3, and 6 months.
-
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (visual inspection for color change, precipitation, or phase separation).
-
Assay of this compound (using a stability-indicating method like GC-MS or LC-MS).
-
Quantification of known and unknown degradation products.
-
pH measurement (for aqueous formulations).
-
Surface tension measurement.
-
Forced Degradation (Stress Testing)
Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods.
Methodology:
-
Acid and Base Hydrolysis: Expose the formulation to 0.1 M HCl and 0.1 M NaOH at 60°C for up to 72 hours.
-
Oxidative Degradation: Treat the formulation with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the formulation to 60°C for 7 days.
-
Photostability: Expose the formulation to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: Analyze the stressed samples using a validated stability-indicating method (e.g., LC-MS/MS) to identify and quantify degradation products.
Mandatory Visualizations
Proposed Degradation Pathway of this compound
The degradation of fluorotelomer alcohols like this compound is expected to proceed via oxidation of the alcohol group, followed by further degradation of the alkyl chain, potentially leading to the formation of perfluorinated carboxylic acids (PFCAs).
Cost-Performance Analysis of 3-(Perfluorooctyl)propanol in Industrial Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-(Perfluorooctyl)propanol with alternative surfactants in key industrial applications, supported by available data and detailed experimental protocols. Due to its unique properties, this compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, offers high performance in demanding environments. However, growing environmental and health concerns associated with PFAS necessitate a thorough evaluation of its cost-performance profile against safer, more sustainable alternatives.
Executive Summary
This compound is a highly effective fluorosurfactant utilized as a wetting agent and surfactant in industries such as electronics, textiles, and coatings. Its exceptional chemical and thermal stability, coupled with its ability to significantly reduce surface tension, make it a valuable, albeit premium-priced, component in various formulations. However, the industrial landscape is shifting towards non-fluorinated alternatives, such as silicone and hydrocarbon-based surfactants, driven by regulatory pressures and a demand for more environmentally benign solutions. While these alternatives may not always offer a direct one-to-one replacement in terms of sheer performance, they present a more favorable cost and environmental profile, making them increasingly viable options.
Data Presentation: Comparative Analysis of Surfactants
Table 1: Key Performance Indicators of Surfactants
| Property | This compound (Estimated) | Silicone Surfactant (e.g., Polyether-modified Polysiloxane) | Hydrocarbon Surfactant (e.g., Ethoxylated Alcohol) |
| Surface Tension Reduction (mN/m) | ~15-20 | ~20-25 | ~25-30 |
| Critical Micelle Concentration (CMC) (mol/L) | 10⁻⁴ - 10⁻⁵ | 10⁻⁴ - 10⁻⁶ | 10⁻⁴ - 10⁻⁵ |
| Thermal Stability | High (Decomposition > 200°C) | Moderate to High | Moderate |
| Chemical Resistance | Excellent | Good | Moderate |
| Biodegradability | Very Low | Low to Moderate | High |
Table 2: Cost-Performance Overview
| Surfactant Type | Estimated Price Range (USD/kg) | Key Performance Strengths | Key Weaknesses |
| This compound | $100 - $500+ | Exceptional surface tension reduction, high thermal and chemical stability. | High cost, environmental persistence, potential for bioaccumulation. |
| Silicone Surfactants | $10 - $50 | Excellent wetting and spreading, good thermal stability, low surface tension. | Moderate cost, potential for foam generation, lower chemical resistance than fluorosurfactants. |
| Hydrocarbon Surfactants | $2 - $10 | Low cost, good detergency, readily biodegradable. | Higher surface tension than fluorinated and silicone surfactants, lower thermal and chemical stability. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of performance claims.
Measurement of Surface Tension
Objective: To determine the surface tension of surfactant solutions at various concentrations.
Method: The Wilhelmy plate method is a widely accepted and accurate technique.
Apparatus:
-
Tensiometer with a Wilhelmy plate (typically platinum)
-
Precision balance
-
Glass vessel
-
Temperature control unit
Procedure:
-
Clean the Wilhelmy plate thoroughly with a suitable solvent (e.g., ethanol) and then flame it to remove any organic residues.
-
Prepare a series of surfactant solutions of known concentrations in deionized water.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place a surfactant solution in the glass vessel and allow it to reach thermal equilibrium.
-
Immerse the Wilhelmy plate into the solution.
-
Slowly raise the plate until the bottom edge is in the plane of the liquid surface.
-
Record the force exerted on the plate by the surface tension.
-
Calculate the surface tension (γ) using the formula: γ = F / (L * cosθ), where F is the measured force, L is the wetted length of the plate, and θ is the contact angle (assumed to be 0 for a properly cleaned platinum plate).
-
Repeat the measurement for each concentration.
Determination of Critical Micelle Concentration (CMC)
Objective: To determine the concentration at which surfactant molecules begin to form micelles.
Method: The CMC can be determined from the inflection point of a plot of surface tension versus the logarithm of surfactant concentration.
Procedure:
-
Measure the surface tension of a series of surfactant solutions at different concentrations as described in the protocol above.
-
Plot the surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting graph will typically show a region where the surface tension decreases linearly with log C, followed by a plateau where the surface tension remains relatively constant.
-
The CMC is the concentration at the intersection of the two linear portions of the graph.
Evaluation of Thermal Stability
Objective: To assess the thermal degradation profile of the surfactant.
Method: Thermogravimetric Analysis (TGA) is used to measure the change in mass of a sample as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., alumina)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, known amount of the surfactant sample into a sample pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas.
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show the temperature at which significant mass loss occurs, indicating the onset of thermal degradation.
Assessment of Chemical Resistance
Objective: To evaluate the stability of the surfactant when exposed to various chemical environments.
Method: Immersion testing followed by visual and analytical evaluation.
Apparatus:
-
Sealed glass containers
-
Chemical reagents (e.g., acids, bases, organic solvents)
-
Analytical instruments (e.g., FTIR, HPLC) for assessing chemical changes
Procedure:
-
Prepare solutions of the surfactant at a known concentration.
-
Place the surfactant solution into separate sealed glass containers.
-
Add the chemical reagent to be tested to each container.
-
Store the containers at a specified temperature for a defined period (e.g., 24 hours, 7 days).
-
After the exposure period, visually inspect the solutions for any changes in appearance (e.g., precipitation, color change).
-
Analyze the composition of the solution using appropriate analytical techniques to determine if any degradation of the surfactant has occurred.
Mandatory Visualizations
Safety Operating Guide
Navigating the Disposal of 3-(Perfluorooctyl)propanol: A Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling 3-(Perfluorooctyl)propanol now have a clear, procedural guide for its safe disposal. This document outlines the essential safety and logistical information, ensuring that laboratory practices meet high safety standards and environmental responsibility. Due to its classification as a per- and polyfluoroalkyl substance (PFAS), this compound requires specialized disposal procedures to mitigate potential environmental and health risks.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.
-
Body Protection: A lab coat is required.
Engineering Controls:
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Procedure
The disposal of this compound, as with other PFAS compounds, is governed by regulations for hazardous waste. Under current federal law, PFAS alone is not considered hazardous waste, but state laws can vary. However, any mixture with a listed hazardous waste or exhibiting hazardous characteristics must be treated as such.[2]
1. Waste Collection and Segregation:
-
Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate its components.[1]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
2. Consultation with EHS:
-
Contact your institution's EHS office for specific guidance and to arrange for disposal. They will be familiar with local, state, and federal regulations. This step is crucial as they can provide institution-specific protocols.
3. Off-site Disposal Options:
-
The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, highlighting three main technologies: thermal treatment, landfilling, and underground injection.[3] The selection of the appropriate method should be based on the waste's characteristics and the goal of minimizing environmental release.[3][4]
Comparison of Recommended Disposal Technologies for PFAS Compounds
| Disposal Technology | Description | Key Considerations |
| High-Temperature Incineration | Thermal destruction of the compound in a hazardous waste incinerator. This method has the potential to permanently eliminate PFAS.[5] | Requires specialized facilities capable of reaching high temperatures to ensure complete destruction and prevent the release of harmful byproducts.[5][6] |
| Hazardous Waste Landfill | Disposal in a permitted hazardous waste landfill with extensive environmental controls to prevent leaching.[4][5] | This method contains the PFAS rather than destroying it. There is a risk of future environmental release.[5] |
| Deep Well Injection | Injection of liquid waste into deep, geologically stable underground formations, well below drinking water sources.[5] | This method isolates the waste but does not destroy it. The long-term stability of the geological formation is a critical factor.[5] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
It is important to note that while this guide provides a framework based on current best practices for PFAS compounds, regulations are continually evolving. Always prioritize consultation with your institution's EHS department to ensure full compliance and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 3. epa.gov [epa.gov]
- 4. lawbc.com [lawbc.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
